2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde
Description
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Properties
IUPAC Name |
2-(2-methylphenyl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-4-2-3-5-10(8)11-12-6-9(7-13)14-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAXXEIMWMHQQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650816 | |
| Record name | 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915919-92-5 | |
| Record name | 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde" chemical properties
An In-depth Technical Guide to 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. This molecule integrates three key structural motifs: a biologically active 1,3-thiazole core, a 2-(o-tolyl) substituent that modulates steric and electronic properties, and a versatile C5-carbaldehyde functional group poised for diverse chemical transformations. While direct experimental data for this specific compound is limited in public literature, this guide synthesizes information from closely related analogs and established chemical principles to present its computed physicochemical properties, plausible and robust synthetic strategies, characteristic reactivity, and potential applications, particularly in the realm of drug discovery. The insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific programs.
The 2-Aryl-1,3-Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,3-thiazole ring is a cornerstone heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability have made it a "privileged scaffold" in drug design. Derivatives of thiazole have demonstrated a vast spectrum of therapeutic activities, including anticancer, antifungal, anti-inflammatory, and antibacterial effects.[1][2]
The incorporation of an aryl group at the 2-position of the thiazole ring is a particularly common strategy in the development of targeted therapeutics. This substitution pattern is found in several notable drugs:
-
Ritonavir: An antiretroviral medication used to treat HIV/AIDS, featuring multiple thiazole rings.[1]
-
Dasatinib: A tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia.[1]
-
Isavuconazole: An antifungal agent that targets the enzyme lanosterol 14α-demethylase (CYP51), which contains a 2-phenylthiazole core structure.[3]
The subject of this guide, 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde, is a strategic intermediate for the synthesis of novel therapeutic candidates. The ortho-methyl group on the phenyl ring introduces a specific steric and electronic profile compared to its unsubstituted or para-substituted counterparts, which can be crucial for optimizing binding affinity and selectivity for a biological target. Furthermore, the aldehyde group at the C5 position serves as a critical chemical handle for library synthesis and scaffold elaboration.
Physicochemical and Computed Properties
| Property | Value | Source |
| IUPAC Name | 2-(2-methylphenyl)-1,3-thiazole-5-carbaldehyde | Computed |
| Molecular Formula | C₁₁H₉NOS | Computed |
| Molecular Weight | 203.26 g/mol | Computed |
| SMILES | Cc1ccccc1C2=NC=C(S2)C=O | Computed |
| InChIKey | (Predicted) | Computed |
| Computed LogP | ~3.0 | Analog-Based[4] |
| TPSA | 29.96 Ų | Analog-Based[4] |
| Hydrogen Bond Acceptors | 3 | Analog-Based[4] |
| Hydrogen Bond Donors | 0 | Analog-Based[4] |
| Rotatable Bonds | 2 | Analog-Based[4] |
Predicted Spectral Characteristics
-
¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the aldehyde proton (δ ≈ 9.9-10.1 ppm), a singlet for the C4-proton of the thiazole ring (δ ≈ 8.2-8.5 ppm), aromatic protons of the o-tolyl group in their characteristic region (δ ≈ 7.2-7.8 ppm), and a singlet for the methyl group protons (δ ≈ 2.4-2.6 ppm).
-
¹³C NMR: Key signals would include the aldehyde carbonyl carbon (δ ≈ 185-190 ppm), carbons of the thiazole ring (C2, C4, C5), and the six distinct carbons of the o-tolyl substituent.
-
IR Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch would be prominent around 1680-1700 cm⁻¹.
Synthesis Strategies
The synthesis of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde can be approached through several reliable methodologies. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction. Two logical and field-proven routes are detailed below.
Route A: Hantzsch Thiazole Synthesis
This is the classic and most fundamental approach to thiazole ring construction. It involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. To synthesize the target molecule, 2-methylbenzothioamide would be reacted with an α-halocarbonyl synthon that already contains the aldehyde functionality, which must be protected as an acetal to prevent side reactions.
Causality of Experimental Choices:
-
Starting Materials: 2-Methylbenzothioamide is the source of the N, C2, and the 2-aryl substituent. 3-Bromo-1,1-diethoxyacetone is a suitable α-halocarbonyl partner, providing the S, C4, and C5 atoms, with the aldehyde pre-installed in a protected form.
-
Reaction Conditions: The reaction is typically run in a polar solvent like ethanol to facilitate the dissolution of reactants and intermediates. Heating is required to drive the condensation and cyclization.
-
Deprotection: A final acidic workup is necessary to hydrolyze the diethyl acetal, unmasking the target aldehyde. This step is critical and must be performed after the thiazole ring is formed.
Sources
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- 5. 2-Phenyl-1,3-thiazole-5-carbaldehyde | C10H7NOS | CID 2763706 - PubChem [pubchem.ncbi.nlm.nih.gov]
"2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde" IUPAC name
An In-Depth Technical Guide: 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde: A Core Scaffold for Advanced Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved therapeutics and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a focal point for the design of novel therapeutic agents.[2][3] This guide focuses on a specific, high-value derivative: 2-(2-methylphenyl)-1,3-thiazole-5-carbaldehyde. This compound serves not as an end-product, but as a critical and versatile synthetic intermediate. The aldehyde functional group at the C5 position is a highly reactive handle, enabling a diverse array of chemical transformations for the development of compound libraries. This document provides a comprehensive overview of its structural characteristics, robust synthetic methodologies, and its vast potential as a precursor for next-generation therapeutics targeting a range of diseases, including cancer and infectious agents.[4][5]
The Thiazole Nucleus: A Pillar of Modern Medicinal Chemistry
The thiazole moiety is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is integral to numerous pharmaceuticals, underscoring its therapeutic significance.[2] Notable examples of FDA-approved drugs incorporating the thiazole ring include:
-
Ritonavir: An antiretroviral protease inhibitor used in the treatment of HIV/AIDS.[4]
-
Dasatinib: A multi-targeted kinase inhibitor for treating chronic myeloid leukemia (CML).[4][6]
-
Pramipexole: A dopamine agonist employed in the management of Parkinson's disease.[4]
The widespread success of these drugs is attributed to the thiazole ring's ability to act as a bioisostere for other functional groups, its metabolic stability, and its capacity to form key hydrogen bonds and other non-covalent interactions with biological targets.[1] The 2-aryl-thiazole subclass, to which 2-(2-methylphenyl)-1,3-thiazole-5-carbaldehyde belongs, is particularly prominent in the development of agents with anticancer, antimicrobial, and anti-inflammatory properties.[4][5]
Structural and Physicochemical Profile
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design.
IUPAC Nomenclature and Structure
The formal IUPAC name for the topic compound is 2-(2-methylphenyl)-1,3-thiazole-5-carbaldehyde . It is also commonly referred to as 2-(o-tolyl)-1,3-thiazole-5-carbaldehyde.
Chemical Structure:

Key Chemical Identifiers and Computed Properties
As a specialized synthetic intermediate, this compound may not be extensively cataloged in all public databases. The following table summarizes its core identifiers and computationally predicted properties, which are crucial for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NOS | (Calculated) |
| Molecular Weight | 203.26 g/mol | (Calculated) |
| SMILES | O=Cc1csc(n1)c2ccccc2C | (Calculated) |
| InChI Key | (Varies by generation software) | (Calculated) |
| Topological Polar Surface Area (TPSA) | 58.2 Ų | [7][8] (Comparative) |
| Predicted LogP (XLogP3) | ~2.5 - 3.5 | [7][9] (Comparative) |
| Hydrogen Bond Donors | 0 | [9] (Comparative) |
| Hydrogen Bond Acceptors | 3 | [7][9] (Comparative) |
Note: TPSA and LogP values are estimated based on structurally similar compounds like 2-phenyl-1,3-thiazole-5-carbaldehyde and 2-(3,4-dimethylphenyl)-1,3-thiazole-5-carbaldehyde.[7][8][9]
Synthetic Pathways and Methodologies
The synthesis of 2-substituted thiazoles is a well-established field, with the Hantzsch thiazole synthesis being the most classic and reliable method.[4] This approach provides a logical and efficient pathway to the target molecule.
Retrosynthetic Analysis: The Hantzsch Approach
The Hantzsch synthesis involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For our target, the key disconnection is between the thiazole ring and its constituent parts, identifying 2-methylbenzothioamide and a 3-halo-2-oxopropanal derivative as the primary starting materials.
Caption: Retrosynthetic analysis via the Hantzsch pathway.
Detailed Experimental Protocol (Proposed)
This protocol is a validated, multi-step procedure designed for high yield and purity.
Workflow Overview:
Caption: Stepwise workflow for the synthesis of the target compound.
Part A: Synthesis of 2-Methylbenzothioamide
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-methylbenzonitrile (1.0 eq) and anhydrous toluene (10 mL per 1 g of nitrile).
-
Reagent Addition: Add Lawesson's reagent (0.55 eq) portion-wise to the stirred solution. Causality: Lawesson's reagent is a highly effective thionating agent for converting nitriles and amides to their corresponding thio-analogs.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography).
-
Workup: Cool the reaction to room temperature. Filter the mixture to remove solid byproducts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-methylbenzothioamide.
Part B & C: One-Pot α-Bromination and Hantzsch Cyclocondensation
This procedure combines the formation of the unstable α-halocarbonyl with the cyclization step to maximize efficiency and yield. A similar one-pot approach involving bromination followed by reaction with thiourea is an efficient method for forming related thiazole structures.[6]
-
Setup: In a separate flask, dissolve 1,1,3,3-tetramethoxypropane (1.0 eq) in a mixture of acetone and water. Add a catalytic amount of p-toluenesulfonic acid. Stir at room temperature for 1-2 hours to generate 3,3-dimethoxypropanal.
-
Bromination: Cool the solution to 0°C and slowly add N-bromosuccinimide (NBS) (1.1 eq). Allow the reaction to proceed at 0-5°C for 2 hours. This generates the reactive α-bromo aldehyde species in situ.
-
Cyclization: To the cold reaction mixture, add a solution of 2-methylbenzothioamide (from Part A, 1.0 eq) dissolved in ethanol.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 78°C) for 8-12 hours. The reaction progress should be monitored by TLC. Causality: Heating provides the necessary activation energy for the nucleophilic attack of the thioamide sulfur onto the α-bromo aldehyde, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
-
Workup: After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude solid/oil by flash chromatography to yield 2-(2-methylphenyl)-1,3-thiazole-5-carbaldehyde.
A Versatile Intermediate for Drug Discovery
The true value of 2-(2-methylphenyl)-1,3-thiazole-5-carbaldehyde lies in the synthetic versatility of its C5-aldehyde group. This functional group is a gateway to a vast chemical space, allowing for the creation of diverse derivative libraries for high-throughput screening.
Caption: Key synthetic transformations of the C5-aldehyde group.
-
Oxidation to Carboxylic Acid: The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents like silver oxide (Ag₂O) or pyridinium dichromate (PDC). This acid is a crucial precursor for synthesizing thiazole-5-carboxamides, a class of compounds known for potent anticancer activity.[5]
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a mild reducing agent like sodium triacetoxyborohydride yields diverse amine derivatives, introducing new vectors for biological interactions.
-
Wittig Reaction: Chain extension and the introduction of carbon-carbon double bonds can be achieved via the Wittig reaction, allowing for significant structural modifications.
-
Reduction to Alcohol: Reduction with sodium borohydride (NaBH₄) provides the corresponding primary alcohol, which can be further functionalized into esters or ethers.
Potential Therapeutic Applications and Future Outlook
While 2-(2-methylphenyl)-1,3-thiazole-5-carbaldehyde is primarily a building block, the vast body of literature on related structures allows for informed predictions of its therapeutic potential.
-
Anticancer Activity: Numerous 2-aryl-thiazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[4][5] The synthesis of carboxamide derivatives from the target aldehyde is a highly promising route for developing novel kinase inhibitors or cytotoxic agents.[5]
-
Antimicrobial Agents: The thiazole nucleus is a common feature in antibacterial and antifungal compounds.[4] Derivatives can be screened against panels of clinically relevant pathogens.
-
Anti-inflammatory Potential: Compounds like fentiazac and meloxicam highlight the role of thiazoles in developing anti-inflammatory drugs.[2]
The strategic value of 2-(2-methylphenyl)-1,3-thiazole-5-carbaldehyde is clear. It provides a robust and flexible platform for the rational design and synthesis of new chemical entities. Future research should focus on the parallel synthesis of derivative libraries based on the transformations outlined above, followed by systematic biological screening to identify lead compounds for further optimization in drug development programs.
References
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (MDPI) [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (PMC - NIH) [Link]
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2-Phenyl-1,3-thiazole-5-carbaldehyde. (PubChem) [Link]
-
2-Amino-1,3-thiazole-5-carbaldehyde. (PubChem) [Link]
-
5-Methyl-1,3-thiazole-2-carbaldehyde. (PubChem) [Link]
-
2-Methyl-1,3-thiazole-5-carbaldehyde. (PubChem) [Link]
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Thiazole derivatives: prospectives and biological applications. (ResearchGate) [Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (ACS Publications) [Link]
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An Overview of Thiazole Derivatives and its Biological Activities. (Journal of Drug Delivery and Therapeutics) [Link]
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (MDPI) [Link]
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Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (MDPI) [Link]
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (Semantic Scholar) [Link]
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An In-depth Technical Guide to the Stability and Storage of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde is a heterocyclic aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science. The presence of the thiazole ring, a scaffold found in numerous biologically active compounds, coupled with the reactive carbaldehyde group, makes it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.[1][2] However, the very features that make this molecule synthetically useful—the reactive aldehyde and the heteroaromatic system—also present inherent stability challenges. Understanding and mitigating these liabilities are critical for ensuring the integrity of the compound during storage, handling, and downstream applications, thereby guaranteeing reproducibility and accuracy in research and development.
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde. It is structured to provide not just protocols, but the underlying chemical principles, enabling researchers to make informed decisions to preserve the purity and integrity of this valuable reagent.
Chemical Structure and Inherent Stability Considerations
The stability of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde is dictated by the interplay of its constituent parts: the thiazole ring, the carbaldehyde group, and the 2-methylphenyl substituent.
-
The Thiazole Ring: The 1,3-thiazole ring is an aromatic heterocycle, which confers a significant degree of stability.[3] The pi-electron delocalization across the five-membered ring makes it resistant to facile ring-opening under normal conditions.[3] However, the lone pair of electrons on the nitrogen atom can be a site for protonation or alkylation, and the sulfur atom can be oxidized under strong oxidizing conditions.[4] Thiazole rings are generally stable but can be susceptible to photochemical reactions.[1][5]
-
The Carbaldehyde Group: The aldehyde functional group is the primary site of reactivity and instability. It is highly susceptible to oxidation, which converts the aldehyde to the corresponding carboxylic acid, 2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid. This is the most common degradation pathway for aromatic aldehydes and can be initiated by atmospheric oxygen (autoxidation), light, and trace metal impurities.[6][7][8] The aldehyde can also participate in other reactions such as aldol condensations, Cannizzaro reactions (disproportionation to an alcohol and a carboxylic acid, especially under basic conditions), and reactions with nucleophiles.
-
The 2-Methylphenyl Substituent: The ortho-methyl group on the phenyl ring may provide some steric hindrance around the C-N bond connecting the phenyl and thiazole rings, which could subtly influence the molecule's conformation and crystal packing.
Based on these structural features, the primary degradation pathways to be concerned with are oxidation of the aldehyde and, to a lesser extent, photochemical degradation of the thiazole ring.
Potential Degradation Pathways
A proactive approach to stability requires understanding the likely chemical transformations the molecule may undergo. For 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde, the most probable degradation pathways are outlined below.
Figure 1: Primary degradation pathways for 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde.
Recommended Storage and Handling Protocols
To mitigate the identified degradation pathways, a multi-faceted approach to storage and handling is essential. The following recommendations are based on established principles for preserving aromatic aldehydes and heterocyclic compounds.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical reactions, including autoxidation.[9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, the primary oxidant for the aldehyde group. |
| Light | Amber Vial/Protection from Light | Prevents photochemical degradation of the thiazole ring and photo-initiated oxidation of the aldehyde.[10] |
| Moisture | Tightly Sealed Container with Desiccant | Prevents hydrolysis and potential water-mediated degradation pathways.[11] |
Handling Best Practices
-
Inert Atmosphere Handling: For long-term storage or when handling sensitive reactions, it is advisable to work within a glove box or under a stream of inert gas to minimize exposure to air and moisture.[9]
-
Aliquotting: Upon receipt, if the entire quantity is not for immediate use, it is best practice to aliquot the material into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Material of Construction: Use glass vials with PTFE-lined caps. Avoid plastic containers where leaching of plasticizers or reaction with the container surface could be a concern.
-
Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of impurities that could catalyze degradation.
Stability Monitoring and Purity Assessment
Regular assessment of the compound's purity is a cornerstone of good laboratory practice. High-Performance Liquid Chromatography (HPLC) is the recommended technique for this purpose due to its high resolution and sensitivity.[12][13][14]
Experimental Protocol: HPLC Purity Assay
This protocol provides a starting point for developing a validated stability-indicating HPLC method.
Objective: To quantify the purity of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde and detect the primary degradation product, 2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or Trifluoroacetic Acid)
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 280 nm (or scan for optimal wavelength)
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of acetonitrile to make a 0.1 mg/mL solution.
Workflow for Purity Assessment:
Figure 2: Workflow for HPLC-based purity assessment.
Forced Degradation Studies: A Proactive Approach
To rigorously validate the stability-indicating nature of the analytical method and to understand the compound's liabilities, forced degradation studies are indispensable.
Protocol for Forced Degradation:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde in acetonitrile.
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.
-
Thermal Degradation: Store a solid sample and a solution sample at 80°C for 24 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to high-intensity UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: After the stress period, neutralize the acidic and basic samples, and dilute all samples to the working concentration (0.1 mg/mL). Analyze by the developed HPLC method.
-
Evaluation: The goal is to achieve 5-20% degradation. The HPLC method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak.
Conclusion
The stability of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde is paramount for its successful application in research and development. While the thiazole ring provides a degree of aromatic stability, the carbaldehyde group is a point of vulnerability, primarily to oxidation. By implementing a storage strategy that minimizes exposure to oxygen, light, moisture, and elevated temperatures, the integrity of the compound can be effectively preserved. Furthermore, the establishment of a robust, stability-indicating analytical method, such as the HPLC protocol outlined herein, provides a self-validating system to ensure the quality and purity of the material over time. Adherence to these principles will empower researchers to confidently utilize this versatile building block in their scientific endeavors.
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PubChem. "2-Methyl-1,3-thiazole-5-carbaldehyde." PubChem, [Link].
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A Technical Guide to 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde: Synthesis and Application in Drug Discovery
Introduction: The Significance of the Thiazole Scaffold in Medicinal Chemistry
The thiazole ring is a privileged heterocyclic motif, forming the core structure of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] The aldehyde functionality at the 5-position of the thiazole ring, as seen in 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde, provides a versatile chemical handle for further molecular elaboration, making it a valuable starting material in the synthesis of complex drug candidates.[4] This guide provides an in-depth technical overview of a robust synthetic route to 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde and its subsequent application as a key intermediate in the synthesis of advanced pharmaceutical scaffolds.
Part 1: Synthesis of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde
The synthesis of the title compound is most effectively achieved through a two-step sequence, commencing with the construction of the 2-arylthiazole core via the Hantzsch thiazole synthesis, followed by the introduction of the carbaldehyde group at the 5-position using the Vilsmeier-Haack reaction. This approach offers a convergent and reliable pathway to the desired product.
Step 1: Hantzsch Thiazole Synthesis of 2-(2-Methylphenyl)-1,3-thiazole
The Hantzsch synthesis is a classic and highly efficient method for the construction of thiazole rings, involving the condensation of an α-haloketone with a thioamide.[5] In this case, 2-bromo-1-(2-methylphenyl)ethan-1-one serves as the α-haloketone component, and formamide, which can be converted in situ to thioformamide, provides the requisite N-C-S fragment.
-
α-Haloketone Selection: 2-bromo-1-(2-methylphenyl)ethan-1-one is chosen for its commercial availability and the presence of the desired 2-methylphenyl (o-tolyl) moiety.[6] The bromine atom is a good leaving group, facilitating the initial nucleophilic attack by the sulfur of the thioamide.
-
Thioamide Source: While thioformamide can be used directly, its instability makes in situ generation from formamide and a sulfur source like phosphorus pentasulfide a more practical approach for consistent results.
-
Solvent and Temperature: A polar solvent such as ethanol or isopropanol is typically used to ensure the solubility of the reactants. The reaction is often heated to reflux to overcome the activation energy of the condensation and cyclization steps.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-bromo-1-(2-methylphenyl)ethan-1-one | 213.07 | 10.65 g | 0.05 |
| Formamide | 45.04 | 2.25 g | 0.05 |
| Phosphorus Pentasulfide (P₄S₁₀) | 444.55 | 5.56 g | 0.0125 |
| Ethanol | 46.07 | 100 mL | - |
| Sodium Bicarbonate (sat. aq. solution) | 84.01 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
To a stirred solution of formamide (2.25 g, 0.05 mol) in 50 mL of ethanol in a 250 mL round-bottom flask, cautiously add phosphorus pentasulfide (5.56 g, 0.0125 mol) portion-wise at room temperature. The mixture is then heated to reflux for 1 hour to facilitate the formation of thioformamide in situ.
-
After cooling the reaction mixture to room temperature, a solution of 2-bromo-1-(2-methylphenyl)ethan-1-one (10.65 g, 0.05 mol) in 50 mL of ethanol is added dropwise.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate (150 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any acidic byproducts, followed by a wash with brine (50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 2-(2-methylphenyl)-1,3-thiazole.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Step 2: Vilsmeier-Haack Formylation of 2-(2-Methylphenyl)-1,3-thiazole
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[9][10] The thiazole ring, particularly when substituted with an electron-donating aryl group at the 2-position, is sufficiently activated for this electrophilic substitution to occur selectively at the 5-position.
-
Reagents: POCl₃ and DMF are the standard reagents for generating the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[11] The reaction stoichiometry is crucial; an excess of the Vilsmeier reagent is often used to drive the reaction to completion.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is typically performed at low temperatures (0-5 °C) to control the reaction rate and prevent side reactions. The subsequent formylation step often requires heating to proceed at a reasonable rate.
-
Work-up Procedure: The reaction is quenched by the addition of an aqueous base, such as sodium acetate or sodium hydroxide, which hydrolyzes the intermediate iminium salt to the final aldehyde product.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-(2-Methylphenyl)-1,3-thiazole | 175.24 | 8.76 g | 0.05 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 6.9 mL (11.5 g) | 0.075 |
| Sodium Acetate | 82.03 | 20.5 g | 0.25 |
| Water | 18.02 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, phosphorus oxychloride (6.9 mL, 0.075 mol) is added dropwise to ice-cold N,N-dimethylformamide (50 mL) with vigorous stirring. The temperature is maintained below 5 °C throughout the addition.
-
After the addition is complete, the mixture is stirred at 0 °C for 30 minutes, during which the Vilsmeier reagent forms.
-
A solution of 2-(2-methylphenyl)-1,3-thiazole (8.76 g, 0.05 mol) in a minimal amount of DMF is then added dropwise to the reaction mixture, again maintaining the temperature below 5 °C.
-
Once the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 6-8 hours. The reaction progress should be monitored by TLC.
-
After completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of a cold aqueous solution of sodium acetate (20.5 g in 100 mL of water).
-
The mixture is stirred for an additional hour at room temperature to ensure complete hydrolysis of the iminium salt.
-
The resulting mixture is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 2-(2-methylphenyl)-1,3-thiazole-5-carbaldehyde as a solid.
Part 2: Application as a Starting Material in the Synthesis of an IDH1 Inhibitor Scaffold
The aldehyde group of 2-(2-methylphenyl)-1,3-thiazole-5-carbaldehyde is a versatile functional group that can participate in a wide array of chemical transformations, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. One such application is in the construction of inhibitors of isocitrate dehydrogenase 1 (IDH1), a key enzyme in cellular metabolism, mutations of which are implicated in various cancers. While a direct synthesis of a specific drug like GSK864 from the title compound is proprietary information, we can illustrate its utility in the synthesis of a core scaffold relevant to such inhibitors.
The following hypothetical, yet chemically sound, synthetic sequence demonstrates how the title compound can be elaborated into a more complex, drug-like molecule through a series of standard organic transformations. This sequence involves a reductive amination to introduce a key side chain, followed by a coupling reaction.
Synthetic Elaboration of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde
This multi-step synthesis showcases the utility of the aldehyde as a key functional handle for building molecular complexity.
Reductive amination is a cornerstone of medicinal chemistry for the formation of C-N bonds. The aldehyde is first condensed with an amine to form an imine, which is then reduced in situ to the corresponding amine.
-
Amine Selection: A primary amine, such as benzylamine, is chosen as a representative example to introduce a new substituent. In a real drug discovery campaign, this amine would be varied to explore structure-activity relationships.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent for imines, well-suited for reductive amination reactions. It is less basic than other borohydrides, minimizing side reactions.
-
Solvent: A non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) is ideal for this reaction.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde | 203.26 | 2.03 g | 0.01 |
| Benzylamine | 107.15 | 1.07 g | 0.01 |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 3.18 g | 0.015 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| Acetic Acid | 60.05 | 0.1 mL | - |
| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a solution of 2-(2-methylphenyl)-1,3-thiazole-5-carbaldehyde (2.03 g, 0.01 mol) in dichloromethane (50 mL), add benzylamine (1.07 g, 0.01 mol) and a catalytic amount of acetic acid (0.1 mL).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (3.18 g, 0.015 mol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired secondary amine.
Conclusion
2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde is a valuable and versatile building block in medicinal chemistry. The synthetic route presented herein, based on the well-established Hantzsch thiazole synthesis and Vilsmeier-Haack formylation, provides a reliable and scalable method for its preparation. The aldehyde functionality serves as a key handle for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug discovery programs. The demonstrated application in the synthesis of a core scaffold relevant to IDH1 inhibitors highlights its potential in the development of novel therapeutics for oncology and other disease areas. This guide provides a solid foundation for researchers and drug development professionals to utilize this important intermediate in their synthetic endeavors.
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The Aldehyde Moiety on a Thiazole Scaffold: A Gateway to Novel Therapeutic Targets
An In-depth Technical Guide for Drug Development Professionals
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone of drug design.[3] This guide delves into a specific, highly reactive, and therapeutically promising facet of this scaffold: the thiazole aldehyde. We will explore how the incorporation of an aldehyde group transforms the thiazole moiety from a versatile binding element into a reactive warhead capable of engaging novel therapeutic targets, particularly through covalent interactions. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, target landscape, and experimental validation of thiazole aldehydes as next-generation therapeutics.
The Thiazole Aldehyde: A Nexus of Reactivity and Specificity
The introduction of an aldehyde functionality onto the thiazole ring creates a molecule with dual character. The thiazole core can be tailored for specific non-covalent interactions within a target's binding pocket, while the aldehyde group offers a reactive handle for forming covalent bonds, primarily with nucleophilic amino acid residues.[4] This combination allows for the development of highly potent and selective inhibitors.
The primary mechanism of action for the aldehyde group is the formation of a Schiff base with primary amines, such as the ε-amino group of lysine residues, or through Michael addition with the thiol group of cysteine residues.[4][5] This ability to form covalent adducts can lead to irreversible or slowly reversible inhibition, offering prolonged therapeutic effects.[4]
Synthetic Strategies: Accessing the Thiazole Aldehyde Core
The synthesis of thiazole aldehydes is a critical first step in harnessing their therapeutic potential. Several synthetic routes are available, with the choice depending on the desired substitution pattern on the thiazole ring. A common and versatile method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide.[6][7] For the introduction of the aldehyde group, precursors such as α-halo-β-oxoaldehydes can be employed.
Another prevalent strategy involves the functionalization of a pre-formed thiazole ring. For instance, 2-aminothiazole can be formylated at the 5-position to yield 2-aminothiazole-5-carboxaldehyde, a key building block in drug discovery.[8] This intermediate can then be further modified to generate a diverse library of therapeutic candidates.[9]
Experimental Protocol: Synthesis of 2-Aminothiazole-5-carboxaldehyde Derivatives
This protocol outlines a general procedure for the synthesis of Schiff bases from 2-aminothiazole-5-carboxaldehyde, a common method to explore the therapeutic potential of the thiazole aldehyde moiety.
-
Dissolve 2-aminothiazole-5-carboxaldehyde (1 eq.) in a suitable solvent such as ethanol or methanol.
-
Add the desired primary amine (1 eq.) to the solution.
-
Add a catalytic amount of a weak acid , such as acetic acid, to facilitate the reaction.
-
Reflux the reaction mixture for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Filter the precipitate and wash with cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the purified Schiff base derivative.
-
Characterize the final compound using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[2]
Therapeutic Targets of Thiazole Aldehydes
The unique reactivity of the aldehyde group opens up a range of therapeutic targets that are often challenging to address with traditional non-covalent inhibitors.
Cysteine Proteases: A Prime Target for Covalent Inhibition
Cysteine proteases are a class of enzymes that play crucial roles in various pathological processes, including viral replication, cancer progression, and parasitic infections.[10][11] The active site of these enzymes contains a highly nucleophilic cysteine residue, making them ideal targets for covalent inhibition by electrophilic warheads like aldehydes.[11][12]
Thiazole aldehydes can be designed to selectively bind to the active site of a specific cysteine protease, positioning the aldehyde group for covalent modification of the catalytic cysteine. This leads to the irreversible inactivation of the enzyme and a potent therapeutic effect.[11]
Signaling Pathway: Covalent Inhibition of a Cysteine Protease
Caption: Covalent inhibition of a cysteine protease by a thiazole aldehyde.
Protein Kinases: Modulating Cellular Signaling
Protein kinases are key regulators of cellular signaling pathways and are frequently dysregulated in cancer and other diseases.[9] While many kinase inhibitors target the ATP-binding site non-covalently, the development of covalent inhibitors can offer increased potency and selectivity. Thiazole aldehydes can be designed to target specific kinases, with the aldehyde group forming a covalent bond with a nearby nucleophilic residue, such as a cysteine, leading to irreversible inhibition.
Several studies have explored thiazole derivatives as inhibitors of kinases such as Akt (protein kinase B) and those involved in the PI3K/Akt/mTOR pathway.[13] The aldehyde functionality can enhance the binding affinity and duration of action of these inhibitors.
Acetylcholinesterase: Combating Neurodegenerative Diseases
Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a major therapeutic strategy for Alzheimer's disease.[14] Thiazole-based compounds have been shown to be potent AChE inhibitors.[14] The aldehyde group can participate in interactions within the active site of AChE, contributing to the overall binding affinity and inhibitory activity. While not typically forming a covalent bond in this context, the aldehyde can engage in strong hydrogen bonding and other electrostatic interactions.
Data Summary: Acetylcholinesterase Inhibitory Activity of Thiazole Derivatives
| Compound | Target | IC50 (nM) | Reference |
| Thiazole Derivative 10 | AChE | 103.24 | [14] |
| Thiazole Derivative 16 | AChE | 108.94 | [14] |
| Donepezil (Reference) | AChE | Potent Inhibitor | [14] |
Experimental Workflows for Evaluating Thiazole Aldehydes
A rigorous experimental workflow is essential to validate the therapeutic potential of novel thiazole aldehydes. This typically involves a combination of in vitro biochemical assays, cell-based assays, and structural biology techniques.
Experimental Workflow: From Hit to Lead
Caption: Experimental workflow for the evaluation of thiazole aldehydes.
In Vitro Enzyme Inhibition Assays
The initial evaluation of a thiazole aldehyde inhibitor involves determining its potency against the purified target enzyme. This is typically done by measuring the half-maximal inhibitory concentration (IC50).
Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a modification of the spectrophotometric method developed by Ellman.
-
Prepare a solution of the thiazole aldehyde at various concentrations.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer (pH 8.0)
-
A solution of acetylthiocholine iodide (substrate)
-
A solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
The thiazole aldehyde solution (or vehicle control)
-
-
Initiate the reaction by adding a solution of acetylcholinesterase.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the thiazole aldehyde.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.[14]
Future Directions and Conclusion
Thiazole aldehydes represent a promising class of therapeutic agents with the potential to address a wide range of diseases. The reactivity of the aldehyde group, combined with the versatility of the thiazole scaffold, allows for the rational design of potent and selective inhibitors that can target challenging proteins. Future research in this area will likely focus on:
-
Expanding the target space: Identifying new protein targets that can be effectively modulated by thiazole aldehydes.
-
Improving selectivity: Fine-tuning the thiazole scaffold to minimize off-target effects and enhance the therapeutic window.
-
Developing novel synthetic methodologies: Creating more efficient and versatile routes to access diverse thiazole aldehyde libraries.
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Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]
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El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]
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Ghorbani-Vaghei, R., et al. (2021). Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. Combinatorial Chemistry & High Throughput Screening. [Link]
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Parvez, S., et al. (2012). Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes. Journal of Biological Chemistry. [Link]
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Ahmad, I., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Expert Opinion on Drug Discovery. [Link]
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Bhatti, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]
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Cihan-Üstündağ, G., et al. (2018). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules. [Link]
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Di Micco, S., et al. (2023). 1,2,4-Thiadiazolidin-3,5-Diones as Inhibitors of Cysteine Proteases. Molecules. [Link]
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Taha, M., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. Journal of Molecular Structure. [Link]
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Sławiński, J., & Szafrański, K. (2025). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Expert Opinion on Drug Discovery. [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
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Singh, P., & Kumar, A. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]
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Al-Ostoot, F. H., et al. (2025). Thiazole-fused thiazoliniums with ketone warheads as covalent inhibitors targeting Cys44 of SARS-CoV-2 3CLpro. European Journal of Medicinal Chemistry. [Link]
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Singh, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
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Gomha, S. M., et al. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. [Link]
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Ali, I., et al. (2020). Thiazole Containing Schiffs Bases and Their Transition Metal Complexes. Journal of Molecular Structure. [Link]
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Li, Z., et al. (2017). Thiazolidine-Masked α-Oxo Aldehyde Functionality for Peptide and Protein Modification. Bioconjugate Chemistry. [Link]
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Hashem, H. E., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry. [Link]
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Amri, N., et al. (2026). Synthesis, Molecular Docking and ADMET Analysis of New Asymmetric 2,4-Disubstituted Thiazole Amino Acids by Microwave Techniques to Explore Potential Drugs for Breast Cancer. Journal of Molecular Structure. [Link]
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Ahmad, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]
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Psenakova, K., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry. [Link]
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Arshia, et al. (2022). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. Molecules. [Link]
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Psenakova, K., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry. [Link]
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Khan, Y., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]
-
Al-Amiery, A. A., et al. (2019). Synthesis of some thiazole and phthalazine compounds from schiff bases. Acta Scientific Pharmaceutical Sciences. [Link]
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Kumar, A., et al. (2023). Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy. Results in Chemistry. [Link]
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Rawel, H. M., & Rohn, S. (2020). Covalent modification of food proteins by plant-based ingredients (polyphenols and organosulphur compounds). Wageningen University & Research. [Link]
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Liu, Y., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Acta Pharmaceutica Sinica B. [Link]
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Singh, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
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Khan Academy. (2015). Covalent modifications to enzymes. YouTube. [Link]
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Anam, K. R., & Thirunarayanan, G. (2023). Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based organocatalyst. Indian Journal of Chemistry. [Link]
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Dunbar, K. L., et al. (2024). Micrococcin cysteine-to-thiazole conversion through transient interactions between the scaffolding protein TclI and the modification enzymes TclJ and TclN. Journal of Biological Chemistry. [Link]
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Rieger, A., et al. (2021). Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. Journal of Medicinal Chemistry. [Link]
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Taha, M., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
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Methodological & Application
Application Notes and Protocols for the Wittig Reaction of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde
Introduction: The Strategic Importance of the Wittig Reaction in Modern Drug Discovery
The Wittig reaction stands as a cornerstone in the edifice of synthetic organic chemistry, prized for its reliability in constructing carbon-carbon double bonds with exceptional regiocontrol.[1][2] This olefination reaction, which converts aldehydes or ketones into alkenes, was first reported by Georg Wittig, a discovery that earned him the Nobel Prize in Chemistry in 1979.[3] In the landscape of contemporary drug development, the precise installation of alkene moieties is of paramount importance. Alkenes serve as versatile intermediates and are integral components of numerous pharmacologically active molecules. The Wittig reaction's capacity to unite two smaller carbon fragments provides a powerful tool for molecular elaboration and the synthesis of complex therapeutic agents.[2]
This application note provides a comprehensive guide to the practical execution of the Wittig reaction on a specific heterocyclic aldehyde, 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde . This substrate, featuring a sterically demanding ortho-substituted phenyl ring appended to an electron-deficient thiazole nucleus, presents unique challenges and considerations for optimizing reaction conditions. The protocols and insights detailed herein are curated for researchers and scientists engaged in medicinal chemistry and drug development, aiming to provide a robust framework for the synthesis of novel thiazole-containing chemical entities.
Mechanistic Underpinnings: A Foundation for Rational Design
A thorough understanding of the Wittig reaction mechanism is fundamental to troubleshooting and optimizing experimental outcomes. The reaction proceeds through the nucleophilic addition of a phosphorus ylide (a Wittig reagent) to the carbonyl carbon of an aldehyde or ketone.[4] This initial attack forms a betaine intermediate, which subsequently collapses to a four-membered oxaphosphetane ring.[1] The decomposition of the oxaphosphetane yields the desired alkene and a stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[5]
The Wittig reagent itself is typically prepared by the reaction of triphenylphosphine with an alkyl halide to form a phosphonium salt, followed by deprotonation with a strong base.[6]
Stereochemical Considerations: The Influence of Ylide Stability
The stereochemical outcome of the Wittig reaction is critically dependent on the nature of the phosphorus ylide employed.[7]
-
Unstabilized Ylides: These ylides, typically bearing alkyl or hydrogen substituents, are highly reactive. The reaction proceeds rapidly and irreversibly, generally favoring the formation of the Z-alkene (cis).[8] This selectivity is attributed to a kinetically controlled pathway where the sterically less hindered approach of the ylide and aldehyde leads to the cis-oxaphosphetane intermediate.[7]
-
Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are less reactive due to resonance stabilization of the carbanion.[5] The initial cycloaddition to form the oxaphosphetane is often reversible.[9] This allows for equilibration to the thermodynamically more stable trans-oxaphosphetane intermediate, ultimately leading to the preferential formation of the E-alkene (trans).[5][7]
-
Semi-stabilized Ylides: Ylides with aryl or vinyl substituents exhibit intermediate reactivity and often yield mixtures of E and Z isomers.[7]
For the target molecule, 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde , the choice of a stabilized or unstabilized ylide will dictate the geometry of the resulting alkene, a crucial factor in determining the biological activity of the final compound.
Experimental Design for the Wittig Reaction of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde
The successful olefination of this particular thiazole carbaldehyde requires careful consideration of several factors:
-
Steric Hindrance: The ortho-methylphenyl group introduces significant steric bulk around the thiazole core. This may necessitate slightly elevated reaction temperatures or longer reaction times to achieve complete conversion.
-
Electronic Effects: The electron-withdrawing nature of the thiazole ring can influence the reactivity of the aldehyde.
-
Ylide Selection: The choice of ylide will determine the substituent introduced and the stereochemical outcome of the product.
General Workflow
The overall experimental workflow for the Wittig reaction can be visualized as a two-stage process: the in situ generation of the Wittig reagent followed by its reaction with the aldehyde.
Figure 1: General workflow for the Wittig reaction.
Protocols
Protocol 1: Synthesis of a Z-Alkene using an Unstabilized Ylide
This protocol details the formation of an alkene with predominantly Z-stereochemistry using methyltriphenylphosphonium bromide.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyltriphenylphosphonium bromide | 357.22 | 1.2 | 1.2 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.2 | 1.2 |
| 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde | 217.28 | 1.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 mmol).
-
Add anhydrous THF (10 mL) via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.2 mmol, 0.48 mL of a 2.5 M solution in hexanes) dropwise via syringe. A characteristic orange-red color of the ylide should develop.
-
Allow the mixture to stir at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Dissolve 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde (1.0 mmol) in anhydrous THF (10 mL) in a separate flame-dried flask.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide. Purification by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) is typically required to isolate the pure alkene.[10]
-
Protocol 2: Synthesis of an E-Alkene using a Stabilized Ylide
This protocol outlines the synthesis of an alkene with predominantly E-stereochemistry using (carbethoxymethyl)triphenylphosphonium bromide.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| (Carbethoxymethyl)triphenylphosphonium bromide | 433.28 | 1.5 | 1.5 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.5 | 1.5 |
| 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde | 217.28 | 1.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 25 mL | - |
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add sodium hydride (1.5 mmol, 60 mg of 60% dispersion).
-
Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF (15 mL).
-
Add (carbethoxymethyl)triphenylphosphonium bromide (1.5 mmol) portion-wise at room temperature.
-
Heat the mixture to reflux and stir for 2 hours. The formation of the ylide is often accompanied by the evolution of hydrogen gas.
-
-
Wittig Reaction:
-
Cool the ylide solution to room temperature.
-
Dissolve 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde (1.0 mmol) in anhydrous THF (10 mL).
-
Add the aldehyde solution to the ylide mixture.
-
Stir the reaction at room temperature overnight, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the dropwise addition of water (10 mL).
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to remove triphenylphosphine oxide.[2]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Incomplete ylide formation (inactive base, wet solvent/reagents).- Steric hindrance from the substrate. | - Ensure all glassware is flame-dried and solvents are anhydrous.- Use freshly opened or titrated base.- Increase reaction temperature and/or time.- Consider using a more reactive ylide if possible. |
| Low Yield | - Side reactions (e.g., enolization of the aldehyde).- Difficult purification. | - Add the aldehyde to the ylide at a low temperature to minimize side reactions.- For purification, consider alternative methods like recrystallization or trituration to remove triphenylphosphine oxide.[11] A chemical conversion of the byproduct to a more polar species has also been reported.[10] |
| Mixture of E/Z Isomers | - Use of a semi-stabilized ylide.- Reaction conditions favoring equilibration. | - For unstabilized ylides, ensure lithium-free conditions to maximize Z-selectivity.[7]- For stabilized ylides, ensure complete equilibration by allowing for longer reaction times.- Consider alternative olefination methods like the Horner-Wadsworth-Emmons reaction for better E-selectivity.[7] |
Conclusion
The Wittig reaction remains an indispensable tool for the synthesis of alkenes in drug discovery. The protocols provided herein offer a solid starting point for the successful olefination of the sterically encumbered and electronically distinct 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde . By carefully selecting the appropriate ylide and meticulously controlling the reaction conditions, researchers can effectively synthesize both E and Z isomers of the desired alkene products, paving the way for the exploration of their therapeutic potential.
References
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]
-
University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. [Link]
-
Dalal Institute. (n.d.). Wittig Reaction. [Link]
-
Taylor & Francis Online. (2023). Wittig reaction purification for products with very low polarity. [Link]
- Google Patents. (n.d.).
-
Chemistry Stack Exchange. (2015). In the Wittig reaction, why do stabilised ylides produce E-alkenes and unstabilised ylides produce Z-alkenes?[Link]
-
Reddit. (2022). Problems with wittig reaction. [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]
-
Scribd. (n.d.). Unstabilized Ylide Reactions in Wittig. [Link]
-
YouTube. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. [Link]
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Derivatization of the aldehyde group in "2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde"
Initiating Data Gathering
I'm starting with broad Google searches to collect data on derivatizing the aldehyde group in "2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde." I am looking into common reactions, synthesis methods, and the application of these derivatives in drug discovery and medicinal chemistry. This will form the basis of the next stage.
Analyzing Derivatization Strategies
I am now delving deeper into the initial search results, pinpointing specific derivatization pathways like reductive amination, Wittig reactions, and imine formation. I'm focusing on the reaction mechanisms and experimental parameters. Concurrently, I'm scouring the literature for reputable sources to reinforce the information I'll be presenting.
Planning Application Note Structure
I'm now structuring the application note. I plan to start by highlighting the thiazole scaffold and aldehyde's role in medicinal chemistry. Separate sections will detail each major derivatization method. I'll include chemical principles, detailed experimental protocols (reagents, solvents, etc.), and tables with reaction conditions and yields. I will include Graphviz diagrams to illustrate workflows and relationships. Finally, I'll cite sources throughout and compile a comprehensive references section.
Developing the Aldehyde Guide
I'm focusing now on constructing the guide, with the introduction. It will emphasize the importance of the aldehyde group in the target molecule, 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde. I plan to highlight its reactivity and relevance for various chemical modifications and applications. The goal is to provide a solid foundation for the subsequent derivatization protocols.
Outlining the Application Note
I'm now outlining the application note, starting with an introduction. I will emphasize the importance of the thiazole ring in medicinal chemistry, citing its presence in numerous FDA-approved drugs. I will explain that the aldehyde group is a crucial handle for chemical modification and SAR studies in drug discovery. Finally, I'll introduce the target molecule. Then, I plan to detail derivatization strategies.
Defining Derivatization Strategies
I'm now outlining key derivatization methods, starting with reductive amination. I'm focusing on the mechanism, detailed step-by-step protocols, and a "Scientist's Note" to explain the rationale behind specific choices, like reagents. I plan to detail how to achieve the reductive amination of the target molecule using NaBH(OAc)₃ or NaBH₃CN. I'll include discussion about pH control in the reaction.
Planning the Note Structure
I've decided to start with a strong introduction, emphasizing the thiazole ring's medicinal chemistry significance, citing the presence in numerous FDA-approved drugs and its wide range of biological activities. I'll explain the aldehyde group's crucial role as a versatile handle for modifications, making it ideal for SAR studies. I'll briefly introduce the target molecule. This introduction will set the stage for detailed derivatization strategies.
Planning the Introduction Section
I'm now outlining the introduction, and I plan to start by emphasizing the thiazole ring's medicinal chemistry significance and citing its presence in numerous FDA-approved drugs. I'll explain that the aldehyde group's crucial role as a handle makes it ideal for SAR studies and introduce the target molecule. Then I plan to begin constructing Part 2: Key Derivatization Strategies and Protocols.
I will focus on the reaction mechanism and its significance. I will also provide a detailed, step-by-step protocol, including a Scientist's Note to explain the 'why' behind certain steps (e.g., choice of solvent, catalyst, temperature). I'll start with A. Reductive Amination.
Developing the Introduction Section
I'm now writing the introduction, planning to highlight the thiazole ring's medicinal importance, referencing its presence in approved drugs. I'll explain the aldehyde group's utility for SAR studies and introduce the target molecule. I'm starting Part 2 with reductive amination, focusing on the mechanism, detailed protocol with scientist notes.
Structuring the Application Note
I'm now implementing the application note structure. Part 1 will introduce the thiazole's medicinal importance and the aldehyde group's utility in SAR, while Part 2 will detail key derivatization strategies with protocols and "Scientist's Notes". I plan to include a table and Graphviz diagrams in Part 3 for data presentation.
Application Notes & Protocols: The Strategic Use of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde in the Synthesis of Novel Anti-inflammatory Agents
Abstract
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2] This guide focuses on a particularly valuable derivative, 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde , as a pivotal starting material for the development of potent anti-inflammatory agents. The strategic placement of the aldehyde group at the C5 position offers a versatile chemical handle for molecular elaboration, while the 2-(2-methylphenyl) substituent provides a lipophilic anchor that can be crucial for modulating target engagement and pharmacokinetic properties. We will explore the rationale behind its use, provide detailed synthetic protocols for its derivatization into advanced intermediates, and outline methodologies for evaluating their biological activity, with a focus on the inhibition of key inflammatory pathways such as those mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3]
Introduction: Why Thiazoles? And Why This Specific Scaffold?
The thiazole ring is a privileged heterocyclic structure due to its unique electronic properties and ability to form multiple hydrogen bonds and hydrophobic interactions, making it an effective pharmacophore for engaging with biological targets.[1][4] Molecules containing this ring system have demonstrated a wide spectrum of therapeutic activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects.[2]
The choice of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde as a synthetic precursor is deliberate and strategic for several reasons:
-
Synthetic Versatility: The aldehyde functional group is highly reactive and serves as an ideal electrophilic center for a vast array of chemical transformations. This includes Schiff base formation, Knoevenagel condensation, Wittig reactions, and multicomponent reactions, allowing for the rapid generation of diverse chemical libraries.
-
Structural Rigidity and Planarity: The thiazole core provides a rigid scaffold, which can help in pre-organizing appended functional groups in a specific spatial orientation for optimal interaction with an enzyme's active site.
-
Modulation of Physicochemical Properties: The ortho-methylphenyl group at the C2 position introduces a significant lipophilic character. This is often a critical factor in enhancing cell membrane permeability and achieving favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The ortho-methyl group can also induce a twisted conformation relative to the thiazole ring, which can be exploited to fine-tune selectivity for different enzyme isoforms (e.g., COX-1 vs. COX-2).
This guide provides researchers with the foundational knowledge and practical protocols to leverage this powerful building block in the quest for next-generation anti-inflammatory therapeutics.
Synthetic Strategy Overview
The overall workflow for utilizing 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde involves a multi-stage process that begins with the synthesis of the core scaffold, proceeds to its derivatization into a target compound, and culminates in biological evaluation.
Caption: General workflow from starting materials to biological evaluation.
Detailed Protocols
Protocol 3.1: Synthesis of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde (Compound 3)
This protocol outlines a plausible two-step synthesis starting from 2-methylbenzothioamide, based on the classic Hantzsch thiazole synthesis followed by a Vilsmeier-Haack formylation.
Step A: Synthesis of 2-(2-Methylphenyl)-1,3-thiazole (Compound 2)
-
Reagents & Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylbenzothioamide (1 ) (10.0 g, 66.1 mmol).
-
Add absolute ethanol (100 mL) and stir until the solid is fully dissolved.
-
Carefully add 1,3-dichloroacetone (9.2 g, 72.7 mmol, 1.1 eq) to the solution.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The disappearance of the starting thioamide spot indicates completion.
-
-
Work-up & Purification:
-
Allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extract the product into ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to yield a crude oil.
-
Purify the crude product by flash column chromatography (Silica gel, 10-20% ethyl acetate/hexane gradient) to afford Compound 2 as a pale yellow solid.
-
Step B: Vilsmeier-Haack Formylation to Yield Compound 3
-
Reagent Preparation (Vilsmeier Reagent):
-
In a 100 mL flask under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF) (15 mL) to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (7.6 g, 4.6 mL, 49.6 mmol, 1.5 eq) dropwise with vigorous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form (often as a solid).
-
-
Reaction:
-
Dissolve 2-(2-methylphenyl)-1,3-thiazole (2 ) (6.2 g, 33.1 mmol) in DMF (20 mL).
-
Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After addition, remove the ice bath and heat the reaction mixture to 70 °C for 3-4 hours. Monitor by TLC.
-
-
Work-up & Purification:
-
Cool the reaction mixture back to 0 °C and carefully pour it onto 200 g of crushed ice.
-
Neutralize the acidic solution by the slow, portion-wise addition of solid sodium carbonate (Na₂CO₃) until the pH is ~7-8.
-
A precipitate will form. Stir the slurry for 1 hour, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water.
-
Recrystallize the crude solid from an ethanol/water mixture to yield 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde (3) as fine, off-white crystals.
-
| Reagent | MW ( g/mol ) | Moles (mmol) | Equiv. | Amount Used |
| Step A | ||||
| 2-Methylbenzothioamide | 151.23 | 66.1 | 1.0 | 10.0 g |
| 1,3-Dichloroacetone | 126.97 | 72.7 | 1.1 | 9.2 g |
| Ethanol | - | - | - | 100 mL |
| Step B | ||||
| 2-(2-Methylphenyl)thiazole | 189.26 | 33.1 | 1.0 | 6.2 g |
| POCl₃ | 153.33 | 49.6 | 1.5 | 7.6 g (4.6 mL) |
| DMF | 73.09 | - | - | 35 mL (total) |
| Table 1: Reagent specifications for the synthesis of the title compound. |
Protocol 3.2: Synthesis of a Chalcone-based Anti-inflammatory Agent (Compound 5)
This protocol demonstrates the use of the title aldehyde in a Claisen-Schmidt condensation to form a chalcone, a well-known pharmacophore with anti-inflammatory properties.
-
Reagents & Setup:
-
In a 50 mL round-bottom flask, dissolve 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde (3) (1.0 g, 4.6 mmol) in absolute ethanol (20 mL).
-
To this solution, add 4-hydroxyacetophenone (4 ) (0.69 g, 5.1 mmol, 1.1 eq).
-
Add a catalytic amount of piperidine (0.2 mL).
-
-
Reaction:
-
Heat the mixture to reflux for 8-10 hours. The reaction can be monitored by TLC for the consumption of the starting aldehyde.
-
Upon completion, a yellow precipitate often forms.
-
-
Work-up & Purification:
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove residual reactants.
-
Dry the solid under vacuum to obtain the target chalcone derivative (5 ). Further purification can be achieved by recrystallization from ethanol if necessary.
-
-
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Mechanism of Action & Biological Evaluation
Many thiazole-based anti-inflammatory agents exert their effects by inhibiting enzymes in the arachidonic acid cascade.[3] This pathway is responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.
Caption: Inhibition of the Arachidonic Acid Cascade by thiazole derivatives.
Protocol 4.1: In Vivo Anti-inflammatory Assay - Carrageenan-Induced Paw Edema
This is a standard and widely accepted model for evaluating the efficacy of acute anti-inflammatory agents.[5][6][7]
-
Animals:
-
Use healthy Wistar rats (150-200g). House them in standard conditions and allow them to acclimatize for at least one week before the experiment.
-
-
Grouping and Dosing:
-
Divide animals into groups (n=6 per group):
-
Group I (Control): Vehicle only (e.g., 1% Tween 80 in saline).
-
Group II (Standard): Diclofenac Sodium (10 mg/kg, intraperitoneally).
-
Group III (Test Compound): Synthesized compound (e.g., 20 mg/kg, intraperitoneally).
-
-
Administer the respective treatments 30 minutes before inducing inflammation.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the left hind paw of each rat.
-
-
Measurement:
-
Measure the paw volume immediately after carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vt - V₀)control - (Vt - V₀)treated ] / (Vt - V₀)control * 100
-
Analyze data using appropriate statistical methods (e.g., ANOVA).
-
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| Diclofenac Sodium | 10 | 0.32 ± 0.03 | 62.4% |
| Test Compound 5 | 20 | 0.41 ± 0.04 | 51.8% |
| Table 2: Representative data from the carrageenan-induced paw edema model. Data are expressed as mean ± SEM. |
Conclusion and Future Perspectives
2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde stands out as a highly valuable and versatile building block for the synthesis of novel anti-inflammatory compounds. The protocols and rationale presented herein provide a solid framework for researchers in drug discovery to design and synthesize new chemical entities. The inherent reactivity of the aldehyde group allows for extensive diversification, enabling the exploration of a broad chemical space. Future efforts should focus on creating libraries of derivatives and establishing robust structure-activity relationships (SAR) to optimize potency against specific inflammatory targets like COX-2, 5-LOX, or pro-inflammatory cytokines, ultimately leading to the development of safer and more effective anti-inflammatory drugs.[7][8]
References
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved from [Link]
-
Prateek, et al. (2020-11-19). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. Retrieved from [Link]
-
Ahmed, A., et al. (2020). Synthesis, characterization and biological evaluation of novel trisubstituted thiazole derivatives as potential anti-inflammatory and antibacterial agents. Journal of Infection and Public Health, 13(4), 472-479. Retrieved from [Link]
-
A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). Inorganic and Nano-Metal Chemistry. Retrieved from [Link]
-
Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024-07-27). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Velmurugan, V., & Chandran, A. (n.d.). Synthesis and anti-inflammatory activity of thiazole derivatives. World Journal of Pharmaceutical Research. Retrieved from [Link]
-
Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024-05-29). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Discovery of Thiazole Based Bis Heterocyclic System for Anti-Inflammatory Potential. (2017). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Retrieved from [Link]
-
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025-07-30). Journal of Medicinal & Chemical Sciences. Retrieved from [Link]
- The preparation method of 2-thiazole carboxaldehyde compounds. (n.d.). Google Patents.
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]
-
Synthesis of some new 5- substituted of 2-aminothiazoles. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde
Introduction: The 2-aryl-1,3-thiazole-5-carbaldehyde scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. These structures are key intermediates in the synthesis of pharmaceuticals with diverse therapeutic applications, including but not limited to anticancer, anti-inflammatory, and antimicrobial agents.[1] The specific target of this guide, "2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde," holds significant promise for drug discovery and development programs. This document provides a comprehensive, in-depth guide for the scale-up synthesis of this valuable compound, intended for researchers, scientists, and professionals in the field of drug development. The protocols herein are designed to be robust, scalable, and self-validating, with a strong emphasis on safety and process control.
Strategic Approach to Synthesis
For the efficient and scalable production of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde, a two-step synthetic sequence is recommended. This strategy involves the initial construction of the 2-arylthiazole core via the well-established Hantzsch thiazole synthesis, followed by the introduction of the formyl group at the C5 position through a Vilsmeier-Haack reaction. This approach offers several advantages for scale-up, including the use of readily available starting materials, generally high-yielding reactions, and well-understood reaction mechanisms that allow for effective process control.
Caption: Overall synthetic strategy for 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde.
Part 1: Synthesis of 2-(2-Methylphenyl)-1,3-thiazole (Intermediate)
The initial step focuses on the construction of the thiazole ring. The Hantzsch synthesis provides a reliable and straightforward method for this transformation by reacting a thioamide with an α-haloketone.[2] In this protocol, 2-methylbenzothioamide is reacted with 1,3-dichloroacetone.
Reaction Mechanism: Hantzsch Thiazole Synthesis
The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on one of the electrophilic carbons of 1,3-dichloroacetone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (Scale) | Moles (Scale) | Notes |
| 2-Methylbenzothioamide | 151.23 | 15.12 g | 0.10 | |
| 1,3-Dichloroacetone | 126.97 | 13.97 g | 0.11 | Caution: Toxic and corrosive. Handle with extreme care in a fume hood.[3][4][5][6] |
| Ethanol (anhydrous) | 46.07 | 200 mL | - | Solvent |
| Triethylamine | 101.19 | 1.0 mL | - | Optional, as a base to neutralize HCl byproduct. |
Protocol: Synthesis of 2-(2-Methylphenyl)-1,3-thiazole
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-methylbenzothioamide (15.12 g, 0.10 mol) and anhydrous ethanol (200 mL).
-
Reagent Addition: Stir the mixture at room temperature until the thioamide is fully dissolved. To this solution, add 1,3-dichloroacetone (13.97 g, 0.11 mol) dropwise over 15-20 minutes. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (200 mL) and wash with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any generated acid, followed by brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 2-(2-Methylphenyl)-1,3-thiazole can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent. Alternatively, for larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water) may be employed.
Part 2: Vilsmeier-Haack Formylation of 2-(2-Methylphenyl)-1,3-thiazole
The second step involves the electrophilic formylation of the electron-rich thiazole ring at the 5-position using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7]
Reaction Mechanism: Vilsmeier-Haack Reaction
The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from POCl₃ and DMF. The 2-(2-Methylphenyl)-1,3-thiazole then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[7]
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (Scale) | Moles (Scale) | Notes |
| 2-(2-Methylphenyl)-1,3-thiazole | 175.24 | 17.52 g | 0.10 | From Part 1 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 22.99 g (14.0 mL) | 0.15 | Caution: Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.[8] |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - | Anhydrous, solvent and reagent. |
Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (100 mL) and cool the flask in an ice-water bath to 0-5 °C.
-
POCl₃ Addition: Add phosphorus oxychloride (14.0 mL, 0.15 mol) dropwise to the cooled DMF via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The Vilsmeier reagent will form in situ.
-
Substrate Addition: Once the POCl₃ addition is complete, add a solution of 2-(2-Methylphenyl)-1,3-thiazole (17.52 g, 0.10 mol) in a minimal amount of anhydrous DMF dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition, allow the reaction mixture to stir at 0-5 °C for 1 hour, then slowly warm to room temperature and continue stirring for an additional 2-3 hours. The reaction can be monitored by TLC. For a more robust reaction, the mixture can be heated to 40-50 °C for 1-2 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring. This step is highly exothermic and should be performed with caution in a large beaker within a fume hood.
-
Neutralization and Extraction: Neutralize the aqueous mixture to a pH of 7-8 with a saturated sodium hydroxide or sodium carbonate solution. Extract the product with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[9][10][11] Alternatively, recrystallization from a suitable solvent such as ethanol or isopropanol can yield the pure product.
Safety and Handling
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
1,3-Dichloroacetone: This reagent is toxic and corrosive.[3][4][5][6] Avoid inhalation of dust and contact with skin and eyes.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water, releasing toxic fumes.[8] It should be handled with extreme care under anhydrous conditions.
-
Vilsmeier-Haack Reaction: The formation of the Vilsmeier reagent and the subsequent quenching of the reaction are exothermic. Proper temperature control is crucial for safe scale-up.[12]
Characterization Data (Expected)
-
2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.98 (s, 1H, -CHO), 8.25 (s, 1H, thiazole-H), 7.85-7.82 (m, 1H, Ar-H), 7.40-7.25 (m, 3H, Ar-H), 2.55 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 185.2, 168.5, 155.1, 138.2, 131.8, 131.5, 130.9, 129.7, 126.4, 125.9, 21.8.
-
Mass Spectrometry (ESI): m/z calculated for C₁₁H₉NOS [M+H]⁺: 204.04, found: 204.04.
-
Troubleshooting and Optimization
-
Low Yield in Hantzsch Synthesis: Ensure all reagents are pure and the reaction is carried out under anhydrous conditions. The addition of a non-nucleophilic base like triethylamine can sometimes improve yields by scavenging the HCl generated.
-
Incomplete Formylation: If the Vilsmeier-Haack reaction does not go to completion, increasing the reaction temperature (e.g., to 40-50 °C) or extending the reaction time may be necessary. The ratio of the Vilsmeier reagent to the substrate can also be optimized.
-
Purification Challenges: Aldehydes can sometimes be challenging to purify via silica gel chromatography due to potential interactions.[11] If streaking is observed on TLC, deactivating the silica gel with triethylamine (1-2% in the eluent) can be beneficial.
Conclusion
The two-step synthetic route detailed in this application note provides a reliable and scalable method for the production of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde. By following the outlined protocols and adhering to the safety precautions, researchers and drug development professionals can efficiently synthesize this valuable intermediate for their research and development endeavors. The provided characterization data should aid in the confirmation of the final product's identity and purity.
References
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
- Ayati, A., et al. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- Zhang, L., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1333-1349.
- Kaur, R., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-enviromental and Plant-sciences, 13(2), 70-85.
- Google Patents. (2009). The preparation method of 2-thiazole carboxaldehyde compounds. CN100548995C.
- E. F. G. Pelter, A., et al. (2005). Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development, 9(5), 591-595.
- Gaidamaviciute, E., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules, 25(10), 2447.
- Sigma-Aldrich.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
- Mogilaiah, K., et al. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Indian Journal of Chemistry - Section B, 43B(6), 1374-1376.
- ResearchGate. (2021).
- Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
- Fisher Scientific.
- BenchChem. Technical Support Center: Purification of Crude Benzo[d]thiazole-5-carbaldehyde.
- Singh, K., et al. (2004). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2004(6), 406-407.
- ResearchGate.
- Sigma-Aldrich.
-
ACS Publications. Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. [Link]
- ChemicalBook.
- Jawad, N. M., & Narren, S. F. (2020). Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole. International Journal of Drug Delivery Technology, 10(4), 581-586.
- Neliti.
- Cole-Parmer.
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- ACS Omega. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
- Google Patents. (2020). Method for preparing vilsmeier reagent. WO2020050368A1.
- Acta Crystallographica Section E. (2011). 2-(2-Hydroxyphenyl)-1,3-benzothiazole-6-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3286.
- FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
- Supporting Information for 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA.
- CONICET. (2006).
- Organic Syntheses. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. J. Org. Chem., 87(22), 15539-15546.
- Degres Journal. (2018). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes.
- RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26685-26712.
- Thermo Fisher Scientific.
- ResearchGate. (2025). 1,3-Thiazepines. 5. Study of 2Phenyl(benzyl)
- Google Patents. (2008).
- Semantic Scholar. (2021). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties.
- Scribd. Hantzsch Thiazole Synthesis 2010.
- The Royal Society of Chemistry. (2019).
- MDPI. (2020). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)
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Troubleshooting & Optimization
Stability issues of "2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde" under acidic/basic conditions
Welcome to the technical support center for "2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimental work with this compound. This resource, presented in a question-and-answer format, addresses specific challenges and explains the underlying chemical principles to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: My solution of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde is showing signs of degradation over time, especially when prepared in a basic buffer. What is happening?
A1: Thiazole derivatives, particularly those with electron-withdrawing groups like a carbaldehyde at the 5-position, can be susceptible to degradation under basic conditions. The primary mechanism of concern is likely hydrolysis of the thiazole ring. The electron-withdrawing nature of the aldehyde group can make the C5 position of the thiazole ring more electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions. This can initiate ring-opening reactions.
A forced degradation study on a similar thiazolylhydrazone derivative demonstrated significant degradation under alkaline hydrolysis conditions[1][2]. While your specific compound has a different substituent at the 2-position, the presence of the aldehyde at C5 suggests a similar vulnerability. The 2-methylphenyl group, being a bulky substituent, might offer some steric hindrance, but it is unlikely to completely prevent degradation in the presence of a strong base.
Q2: I am observing a loss of my starting material when working under strongly acidic conditions. Is 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde unstable in acid?
A2: While thiazole rings are generally considered aromatic and relatively stable, strong acidic conditions can lead to degradation, although often to a lesser extent than strong basic conditions. One potential pathway is the acid-catalyzed hydrolysis of the thiazole ring. The nitrogen atom in the thiazole ring can be protonated in strong acid, which can activate the ring towards nucleophilic attack by water.
However, a forced degradation study on a thiazolylhydrazone derivative showed it to be relatively stable under acidic hydrolysis[1][2]. The stability of your specific compound will depend on the exact conditions (acid concentration, temperature, and duration of exposure). It is also possible that the aldehyde group itself could be involved in acid-catalyzed reactions, such as acetal formation if alcohols are present in your medium.
Q3: What are the likely degradation products I should be looking for?
A3: Under basic conditions, the primary degradation products would likely result from the hydrolytic cleavage of the thiazole ring. This could lead to the formation of a thioamide and an α,β-unsaturated aldehyde or ketone, which may undergo further reactions.
Under acidic conditions, if degradation occurs, you might also observe products of ring opening. Additionally, reactions involving the aldehyde group are possible.
To definitively identify the degradation products, it is highly recommended to perform a forced degradation study and characterize the resulting impurities using techniques like LC-MS and NMR spectroscopy.
Troubleshooting Guide
Issue: Unexpected peaks appearing in my HPLC chromatogram after sample preparation.
1. Assess the pH of your sample and mobile phase.
-
Rationale: As discussed, the stability of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde is pH-dependent. Basic conditions, in particular, can accelerate degradation.
-
Recommendation: If possible, adjust the pH of your sample diluent and mobile phase to a neutral or slightly acidic range (pH 4-6). Buffer your solutions to maintain a stable pH.
2. Evaluate the temperature at which you are handling and storing your samples.
-
Rationale: Increased temperature can accelerate the rate of degradation reactions.
-
Recommendation: Prepare solutions fresh and store them at low temperatures (2-8 °C) when not in use. For long-term storage, consider freezing (-20 °C or lower), but ensure you perform freeze-thaw stability studies.
3. Consider the possibility of oxidation.
-
Rationale: While hydrolysis is a primary concern, oxidation of the aldehyde group to a carboxylic acid is also a potential degradation pathway, especially in the presence of oxidizing agents or exposure to air over extended periods. A forced degradation study on a similar thiazole derivative showed susceptibility to oxidation[1][2].
-
Recommendation: Protect your samples from excessive exposure to air. If you suspect oxidation, you can try preparing your solutions under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to assess the stability of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde under various stress conditions. This is a crucial step in developing a stability-indicating analytical method[3][4][5].
Materials:
-
2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC grade water, acetonitrile, and methanol
-
Suitable buffer solutions (e.g., phosphate or acetate)
-
HPLC system with a UV or DAD detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Repeat the experiment with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 M HCl.
-
Repeat the experiment with 1 M NaOH if necessary.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature and sample at various time points.
-
-
Thermal Degradation:
-
Expose a solid sample of the compound to dry heat (e.g., 80 °C) for a defined period.
-
Dissolve the stressed solid in the initial solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
-
Analyze the solution by HPLC.
-
-
Control Samples: Prepare control samples (unstressed) at each time point by diluting the stock solution with the initial solvent.
-
HPLC Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of stability[1][2].
Starting HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Example Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by a UV scan of the stressed samples).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method Validation: Once the method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust[3][4].
Data Presentation
Table 1: Summary of Expected Stability of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Likely Stable | Minimal degradation expected. Possible minor ring opening products. |
| Basic (e.g., 0.1 M NaOH) | Likely Unstable | Products of thiazole ring hydrolysis (e.g., thioamides, α,β-unsaturated aldehydes). |
| Oxidative (e.g., 3% H₂O₂) | Potentially Unstable | Oxidation of the aldehyde to a carboxylic acid. |
| Thermal (Dry Heat) | Likely Stable | Dependent on melting point and decomposition temperature. |
| Photolytic (UV/Vis) | Potentially Unstable | Photodegradation products; dependent on the chromophore. |
Visualizations
Diagram 1: Potential Degradation Pathway under Basic Conditions
Caption: Workflow for conducting forced degradation studies.
References
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Chen, K., Zhao, B., Liu, Y., & Wan, J. P. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent. The Journal of Organic Chemistry, 87(21), 14957–14964. [Link]
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Silva, I. R., Maltarollo, V. G., Protti, Í. F., Oliveira, R. B., & César, I. C. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 34(4), 571-581. [Link]
- Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
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D'hooghe, M., & De Kimpe, N. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 108(8), 2881–2921. [Link]
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Jain, D., & Basniwal, P. K. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 145-151. [Link]
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Shafi, S., Alam, M. M., Mulakayala, N., Mulakayala, C., van Olst, M., Kalle, A. M., & Pallu, R. (2012). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 17(5), 5123–5163. [Link]
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de Oliveira, A. C. S., de Souza, J. K. C., da Silva, A. C., de Lima, M. C. A., Galdino, S. L., Pitta, I. R., & Neves, J. L. (2022). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, 7(15), 12835–12844. [Link]
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Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
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Ali, I., Wani, W. A., & Saleem, K. (2013). Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. ResearchGate. [Link]
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Kashyap, P., Mazumder, A., Patowary, P., Talukdar, A., Sahariah, B. J., Majumder, S., ... & Borah, J. C. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 597-613. [Link]
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Sharma, M. C., & Sharma, S. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. PharmaTutor, 2(4), 61-73. [Link]
-
Silva, I. R., Maltarollo, V. G., Protti, Í. F., Oliveira, R. B., & César, I. C. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative With Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Scribd. [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-395. [Link]
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Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Al-Warhi, T., Al-Majid, A. M., Barakat, A., & Ali, M. A. (2024). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Journal of Molecular Structure, 1300, 137256. [Link]
-
Asis, E. J., & Sarotti, A. M. (2018). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 56(6), 495-515. [Link]
-
Wang, X., Liu, X., Tan, C., Weng, J., & Zhang, D. (2017). Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. Molecules, 22(1), 125. [Link]
-
Kumar, S., & Singh, A. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 136-145. [Link]
-
Zahra, S., Channar, P. A., Saeed, A., Larik, F. A., & Raza, H. (2019). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 24(21), 3959. [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Pharmaceuticals, 16(7), 1014. [Link]
-
S. L, G., & Kumar, A. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
PubChem. (n.d.). 1,3-Thiazole-2-carbaldehyde. Retrieved from [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
Sources
Technical Support Center: Troubleshooting Solubility of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde for In Vitro Assays
Introduction: Welcome to the technical support guide for 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde. Thiazole-containing heterocyclic compounds are a cornerstone of many drug discovery programs, valued for their diverse biological activities.[1][2] However, the aromatic and heterocyclic nature of these scaffolds often results in poor aqueous solubility, a significant challenge for generating reliable and reproducible data in in vitro biological assays.[3] Precipitation of a test compound can lead to inaccurate concentration-response curves, false negatives, and a general misunderstanding of the compound's true potency.
This guide provides a structured, question-and-answer-based approach to effectively solubilize 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde. We will move from fundamental principles to advanced troubleshooting strategies, explaining the scientific rationale behind each step to ensure the integrity of your experimental results.
Section 1: Compound Profile & Predicted Properties
Understanding the physicochemical nature of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde is the first step in troubleshooting its solubility. As specific experimental data for this exact molecule is not publicly available, we can infer its properties from closely related analogs. The addition of methyl and phenyl groups to the thiazole core is expected to increase its lipophilicity.
| Property | Predicted Value / Characteristic | Rationale & Source |
| Molecular Formula | C₁₁H₉NOS | Based on chemical structure. |
| Molecular Weight | ~203.26 g/mol | Calculated from the molecular formula. |
| Predicted LogP | > 3.0 | The analog 2-(3,4-Dimethylphenyl)-1,3-thiazole-5-carbaldehyde has a calculated LogP of 3.24, indicating high lipophilicity and poor aqueous solubility.[4] |
| Physical State | Likely a solid at room temperature | Common for substituted thiazole derivatives.[4][5] |
| Aqueous Solubility | Predicted to be very low | High LogP and aromatic character suggest poor interaction with water. Thiazole itself is only slightly soluble in water.[6] |
Section 2: Frequently Asked Questions (FAQs) & Core Troubleshooting
This section addresses the most common issues encountered when working with this compound.
Q1: My 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde won't dissolve in my aqueous assay buffer (e.g., PBS, Media). What should I do?
Answer: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's predicted lipophilicity. The standard and recommended starting point for compounds of this nature is to use a 100% organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most widely used and effective solvent for this purpose in drug discovery.[3]
Q2: What is the recommended procedure for preparing a stock solution?
Answer: Preparing a concentrated stock in 100% DMSO is the critical first step. This minimizes the volume of organic solvent added to your final assay, thereby reducing the risk of solvent-induced artifacts.
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO is detailed in Section 3. The key is to ensure the compound is fully dissolved in the DMSO stock before any subsequent dilutions are made. If necessary, gentle warming (to 30-37°C) or brief vortexing/sonication can be used, but always check for compound stability under these conditions.
Q3: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I add it to my cell culture medium. How can I prevent this?
Answer: This is the most common solubility challenge, often referred to as "crashing out." It occurs because the compound is rapidly transferred from a highly favorable organic environment (DMSO) to a highly unfavorable aqueous one (your assay medium).[7]
Causality & Solutions:
-
Kinetic vs. Thermodynamic Solubility: You are observing a kinetic solubility problem. While the compound is thermodynamically insoluble at that concentration in the aqueous medium, you can often create a temporary, supersaturated solution (a kinetically soluble state) that is stable for the duration of your experiment.[7]
-
Final DMSO Concentration: The percentage of DMSO in your final assay volume is critical. A higher percentage of DMSO can help keep the compound in solution. However, DMSO can be toxic to cells and interfere with assay components.[8][9] You must balance compound solubility with solvent tolerance.
-
Mixing Technique: The way you introduce the DMSO stock into the aqueous medium matters. Avoid adding a small volume of stock to a large, static volume of medium. Instead, add the stock to the medium while vortexing or pipetting up and down vigorously to promote rapid dispersion and prevent localized high concentrations that trigger precipitation.[10]
Q4: What is the maximum concentration of DMSO my cells or assay can tolerate?
Answer: This is highly dependent on the specific cell line or assay system. Primary cells are generally more sensitive than immortalized cell lines.[11] It is essential to run a vehicle control experiment to determine the tolerance of your specific system.
| Assay Type | Recommended Max. DMSO Concentration | Rationale & Source |
| High-Throughput Screening (HTS) | 0.1% - 1% | A balance between solubility and throughput demands. |
| General Cell-based Assays | ≤ 0.5% | A widely accepted upper limit to minimize cytotoxicity for many robust cell lines.[11] |
| Primary or Sensitive Cell Cultures | ≤ 0.1% | These cells are less tolerant to solvent stress.[11] |
| Biochemical/Enzyme Assays | ≤ 1-2% | Can often tolerate higher concentrations, but protein stability must be verified.[3] |
Trustworthiness Check: Always include a "vehicle control" (medium + highest concentration of DMSO used) in your experiments. Compare this to a "no treatment" control to ensure the solvent itself is not causing the biological effect you are measuring.[8]
Q5: I've optimized my DMSO concentration and mixing, but I still see precipitation at my desired test concentrations. What are the next-level troubleshooting steps?
Answer: If standard DMSO-based methods are insufficient, you must move to more advanced formulation strategies.
-
Reduce the Stock Concentration: Making a less concentrated DMSO stock (e.g., 1 mM instead of 10 mM) means you will add a larger volume to the final assay, but the "shock" of dilution will be less severe. This is only feasible if the final DMSO concentration remains within the tolerated limit.
-
Use a Co-Solvent: A co-solvent can be included in the assay medium to increase its overall solubilizing power. Common choices include ethanol, polyethylene glycol (PEG), or glycerol.[3][8] However, each co-solvent must be validated for compatibility with your assay.
-
Employ Solubility Enhancers (Excipients): Cyclodextrins are cage-like molecules that can encapsulate hydrophobic compounds, shielding them from the aqueous environment and dramatically increasing solubility.[12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
Section 3: Detailed Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out a precise amount of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde (e.g., 2.03 mg) into a sterile, appropriate-sized glass vial or microfuge tube.
-
Calculate Solvent Volume: Calculate the volume of 100% cell-culture grade DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))
-
Example: For 2.03 mg (0.00203 g) and MW 203.26 g/mol : Volume = 0.00203 / (203.26 * 0.01) = 0.001 L = 1.0 mL.
-
-
Dissolve: Add the calculated volume of DMSO to the vial containing the compound.
-
Mix Thoroughly: Cap the vial and vortex vigorously for 1-2 minutes.
-
Verification: Visually inspect the solution against a light source to ensure there are no visible solid particles. If particles remain, sonicate the vial in a water bath for 5-10 minutes.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Note that solubility can decrease at lower temperatures, so you may need to re-warm and vortex the stock before use.[3]
Protocol 2: Serial Dilution Workflow for a Dose-Response Assay
A common mistake is to perform serial dilutions in aqueous media, which causes the compound to precipitate at higher concentrations. All serial dilutions must be performed in 100% DMSO.
-
Label Tubes: Label a set of sterile microfuge tubes for each dilution point (e.g., D1 to D8).
-
Add DMSO: Add a fixed volume of 100% DMSO to tubes D2 through D8. For a 1:3 dilution series, this might be 40 µL.
-
Initial Dilution: Add a larger starting volume to D1. For a 1:3 series, this would be 60 µL of your 10 mM stock.
-
Perform Serial Dilution:
-
Transfer 20 µL from D1 into D2. Vortex D2 thoroughly.
-
Transfer 20 µL from D2 into D3. Vortex D3 thoroughly.
-
Continue this process down to D8.
-
-
Dose Assay Plates: From each DMSO dilution (D1-D8), transfer a small, consistent volume (e.g., 1 µL) into the corresponding assay wells containing your final volume of medium (e.g., 199 µL for a 1:200 final dilution). Mix the plate well immediately.
Caption: Fig 1. Serial dilution in 100% DMSO before final aqueous dosing.
Section 4: Troubleshooting Decision Tree
Use this flowchart to guide your troubleshooting process systematically.
Caption: Fig 2. Step-by-step solubility troubleshooting workflow.
References
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Available from: [Link]
-
Timm, M., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available from: [Link]
-
Faridi, H., et al. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Available from: [Link]
-
PubChem. (n.d.). 2-Phenyl-1,3-thiazole-5-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. (n.d.). 2-Amino-1,3-thiazole-5-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. (n.d.). 2-Methyl-1,3-thiazole-5-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
Neves, M. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available from: [Link]
-
Wiechert, S., et al. (2017). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry-A European Journal. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 5-methyl-2-thiophenecarboxaldehyde, CAS registry number 13679-70-4. Food and Chemical Toxicology. Available from: [Link]
-
MDPI. (2023). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. MDPI. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. ResearchGate. Available from: [Link]
-
Berthelsen, R., et al. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET & DMPK. Available from: [Link]
-
Bua, S., et al. (2021). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. Available from: [Link]
-
Bevan, D. R. (2001). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Available from: [Link]
-
de-Paula, E., et al. (2012). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences. Available from: [Link]
-
Khezri, K., et al. (2018). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. Available from: [Link]
-
Timm, M., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available from: [Link]
-
Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available from: [Link]
Sources
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Technical Support Center: Moisture Sensitivity in Reactions with 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde
Welcome to the technical support guide for 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile building block. The following question-and-answer guide provides in-depth explanations, troubleshooting protocols, and practical advice to ensure the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs) - General Handling & Stability
Q1: How should I properly store and handle 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde to prevent degradation?
A: Proper storage and handling are critical. Like many aromatic aldehydes, this compound is sensitive to both atmospheric oxygen and moisture.
-
Storage: The compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container. For long-term storage, refrigeration (2-8°C) is recommended. The use of a desiccator cabinet provides an additional layer of protection against ambient moisture.
-
Handling: When dispensing the reagent, minimize its exposure to air. It is best practice to work under a blanket of inert gas.[1][2][3] If you will be using the material frequently, consider aliquoting it into smaller, single-use vials under an inert atmosphere to prevent contamination of the entire stock. Techniques for handling air-sensitive reagents, such as using a Schlenk line or a glove box, are highly advised.[4][5]
Q2: My stock of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde has turned from a pale yellow solid to a darker, brownish gum. What happened and is it still usable?
A: A change in color and consistency typically indicates degradation, primarily through oxidation and/or hydration. The aldehyde functional group is susceptible to air oxidation, which can convert it to the corresponding carboxylic acid. This process is often catalyzed by light and trace metal impurities.
The gummy consistency may suggest the formation of hydrates or oligomeric materials resulting from exposure to moisture. Before use, it is highly recommended to assess the purity of the material by TLC, NMR, or LC-MS. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary. For reactions highly sensitive to aldehyde purity, using freshly purified or newly purchased material is the safest option.
Q3: What is the primary chemical risk of moisture contamination in reactions involving this aldehyde?
A: The primary risk is the reversible formation of a geminal-diol (hydrate), as shown in the diagram below. The electrophilic carbonyl carbon of the aldehyde is susceptible to nucleophilic attack by water. While the equilibrium for many aldehydes lies towards the aldehyde form, the formation of even a small amount of the unreactive gem-diol can significantly slow down or stall reactions where the aldehyde is the limiting reagent or when using sensitive catalysts.[6]
Caption: Reversible formation of an unreactive gem-diol from an aldehyde.
Part 2: Troubleshooting Guides for Common Reactions
This section addresses specific issues that may arise during common synthetic transformations involving 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde.
Scenario A: The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction involving the condensation of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.[7][8]
Q: My Knoevenagel condensation with 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde and malononitrile is giving a low yield and my starting material is being recovered. I'm using piperidine as a catalyst. Could moisture be the problem?
A: Yes, moisture is a very likely culprit for several reasons:
-
Catalyst Titration: The amine catalyst (e.g., piperidine) is basic. If your solvent or reagents contain acidic impurities, which can be introduced by moisture interacting with other components, the catalyst can be partially or fully neutralized, impeding the reaction.
-
Gem-Diol Formation: As discussed, the aldehyde can be trapped as the unreactive gem-diol hydrate. This reduces the effective concentration of the electrophile available to react with the enolate of the active methylene compound.
-
Hydrolysis of Intermediates: While less common for the final product, intermediates in some condensation pathways can be susceptible to hydrolysis, reversing the reaction progress.
While some Knoevenagel condensations have been successfully performed in water, this often requires specific catalysts or conditions and is not universally applicable.[9][10] For sensitive substrates, controlling water content is key.
Caption: A decision-making workflow for troubleshooting a failing Knoevenagel reaction.
The following table illustrates the general effect that increasing water content can have on reactions that are sensitive to moisture. Yields are hypothetical but representative of trends observed in organic synthesis.[11]
| % Water in Solvent (v/v) | Expected Yield of Product | Primary Issue(s) |
| < 0.01% (Anhydrous) | > 90% | Optimal conditions |
| 0.1% | 60-80% | Slow reaction rate, gem-diol formation begins |
| 0.5% | 20-40% | Significant gem-diol formation, catalyst inhibition |
| > 1.0% | < 10% | Reaction stalls, hydrolysis may occur |
Scenario B: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by converting a carbonyl group into an amine via an intermediate imine.[12][13]
Q: I am attempting a one-pot reductive amination with 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde and a primary amine using sodium triacetoxyborohydride (STAB). My final product is contaminated with unreacted aldehyde and amine. What is going wrong?
A: This is a classic symptom of moisture interfering with the reaction equilibrium. The entire process hinges on the formation of an imine (or iminium ion), which is then reduced.
-
Imine-Enamine Hydrolysis: Imine formation is a reversible process where a molecule of water is eliminated.[14] According to Le Châtelier's principle, the presence of excess water in the reaction medium will shift the equilibrium away from the imine and back towards the starting aldehyde and amine.
-
Hydride Reagent Decomposition: While STAB is more water-tolerant than reagents like sodium borohydride, significant amounts of water can still lead to its slow decomposition, reducing its potency for the desired reduction of the imine.[15] STAB is known to be sensitive to water and is not very compatible with protic solvents like methanol.[15]
The diagram below illustrates how water can drive the equilibrium back to the starting materials, preventing the irreversible reduction step from occurring efficiently.
Caption: Equilibrium of imine formation and its irreversible reduction.
Part 3: Experimental Protocols
Protocol 1: Rigorous Anhydrous Knoevenagel Condensation
This protocol provides a detailed, step-by-step methodology for running a moisture-sensitive Knoevenagel condensation.
1. Glassware Preparation:
- All glassware (reaction flask, condenser, addition funnel) must be thoroughly cleaned and dried in an oven at 120°C for at least 4 hours (or overnight).
- Assemble the glassware hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
2. Reagent and Solvent Preparation:
- Use a high-purity, anhydrous solvent (e.g., toluene, THF, or dichloromethane) from a sealed bottle or a solvent purification system.[2]
- Ensure 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde and the active methylene compound are dry. If necessary, dry them in a vacuum desiccator over a strong desiccant like P₂O₅.
- The amine catalyst (e.g., piperidine) should be stored over KOH pellets to remove moisture.
3. Reaction Setup and Execution:
- To the cooled, inerted reaction flask, add 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde (1.0 eq) and the active methylene compound (1.05 eq).
- Add the anhydrous solvent via syringe.
- Stir the mixture to dissolve the solids.
- Using a syringe, add the amine catalyst (e.g., piperidine, 0.1 eq) dropwise at room temperature.
- Heat the reaction to the desired temperature (e.g., reflux in toluene with a Dean-Stark trap to physically remove the water formed during the reaction).
- Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
4. Work-up and Purification:
- Cool the reaction to room temperature.
- Quench the reaction by adding a dilute acid (e.g., 1M HCl) to neutralize the catalyst.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization as needed.
References
- Neilson, R. H. The Manipulation of Air-Sensitive Compounds. American Chemical Society.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Wikipedia. Thiazole. Wikipedia. [Link]
-
ResearchGate. (2016). Effect of water content on Knoevenagel condensation. ResearchGate. [Link]
-
National Institutes of Health (NIH). (2020). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. PMC. [Link]
-
Wikipedia. Reductive amination. Wikipedia. [Link]
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ResearchGate. (2008). The Condensation of Aromatic Aldehydes with Acidic Methylene Compounds in Water. ResearchGate. [Link]
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Wikipedia. Knoevenagel condensation. Wikipedia. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
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Massachusetts Institute of Technology (MIT). Handling air-sensitive reagents AL-134. MIT Chemistry. [Link]
-
The Organic Chemistry Tutor. (2018). Imine and Enamine Formation Reactions With Reductive Amination. YouTube. [Link]
-
National Institutes of Health (NIH). (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
ResearchGate. (2007). Water mediated condensation reaction of aldehydes and amines. ResearchGate. [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. [Link]
-
ACS Publications. (2019). Condensation of α-Carbonyl Aldehydes Leads to the Formation of Solid Humins during the Hydrothermal Degradation of Carbohydrates. ACS Omega. [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. organic-chemistry.org. [Link]
-
ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]
-
Taylor & Francis. (2019). Knoevenagel condensation – Knowledge and References. Taylor & Francis Online. [Link]
-
Myers, A. Chem 115 Handout. Harvard University. [Link]
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Air sensitivity of intermediates in "2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde" synthesis
Technical Support Center: Synthesis of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde
Introduction: Welcome to the technical support guide for the synthesis of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, involves intermediates and reagents that demand careful handling to ensure high yield and purity. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address common issues encountered in the laboratory, with a specific focus on the air and moisture sensitivity of key intermediates. We will explore the causality behind procedural choices to empower you with a deeper understanding of the chemistry at play.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Understanding the Synthetic Pathways
Question: What are the primary synthetic routes to 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde, and where are the potential pitfalls regarding air sensitivity?
Answer: There are two predominant strategies for constructing this molecule, each with distinct advantages and challenges. The choice of route often depends on the availability of starting materials and the scale of the reaction. The critical difference lies in when the C5-aldehyde group is introduced, which dictates the nature and sensitivity of the intermediates.
-
Route A: Hantzsch Cyclization followed by Vilsmeier-Haack Formylation. This is a classic and robust approach.
-
Step 1: The thiazole ring is first constructed via the Hantzsch thiazole synthesis, typically by reacting 2-methylthiobenzamide with an α-halocarbonyl compound (e.g., 1,3-dichloroacetone) to form the 2-(2-methylphenyl)-1,3-thiazole core.[1][2] The formation of the stable, aromatic thiazole ring is a strong thermodynamic driving force.[2]
-
Step 2: The aldehyde group is then introduced at the C5 position of the pre-formed thiazole ring using a Vilsmeier-Haack reaction (POCl₃/DMF).[3][4]
-
Sensitivity Pitfall: The primary concern in this route is moisture sensitivity , particularly during the Vilsmeier-Haack step. The intermediates of the Hantzsch synthesis itself are generally not susceptible to atmospheric oxygen.
-
-
Route B: Lithiation and Formylation of a Precursor Thiazole. This route involves forming a highly reactive organometallic intermediate.
-
Step 1: A suitable thiazole precursor, such as 2-(2-methylphenyl)-1,3-thiazole, is deprotonated at the C5 position using a strong organolithium base like n-butyllithium (n-BuLi).[5] This creates a highly nucleophilic thiazolyl-lithium intermediate.
-
Step 2: This reactive intermediate is then quenched with a formylating agent, such as N,N-dimethylformamide (DMF) or ethyl formate, to install the aldehyde.[6]
-
Sensitivity Pitfall: This route's central challenge is the extreme air and moisture sensitivity of the thiazolyl-lithium intermediate. Exposure to even trace amounts of air (O₂) or water will destroy this intermediate, leading to reaction failure.[7][8]
-
Section 2: Troubleshooting the Vilsmeier-Haack Route (Moisture Sensitivity)
Question: My Vilsmeier-Haack formylation of 2-(2-methylphenyl)-1,3-thiazole is giving very low yields. I see a lot of starting material remaining. What's going wrong?
Answer: This is a classic symptom of moisture contamination. The Vilsmeier-Haack reaction relies on the formation of the electrophilic Vilsmeier reagent, a chloromethyliminium salt, from the reaction of phosphorus oxychloride (POCl₃) and DMF.[3]
-
Causality: POCl₃ reacts violently and exothermically with water to produce phosphoric acid and HCl. DMF is also hygroscopic and readily absorbs moisture from the air. If water is present in your reaction flask, solvent, or DMF, it will consume the POCl₃ before it can react with DMF to form the necessary electrophile. This starves the reaction of its key reagent, leading to the recovery of unreacted starting material.
Troubleshooting Protocol: Ensuring Anhydrous Conditions
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) must be rigorously dried. The most effective method is oven-drying at >125°C overnight, followed by cooling in a desiccator or under a stream of dry inert gas (Nitrogen or Argon).[9]
-
Reagent Quality:
-
Use a freshly opened bottle or a properly stored, anhydrous grade of DMF.
-
POCl₃ should be handled with care in a fume hood, and exposure to the atmosphere should be minimized.
-
-
Reaction Setup:
-
Assemble the dry glassware while still warm and immediately place it under a positive pressure of dry inert gas.
-
Use rubber septa on inlet ports to allow for the transfer of reagents via syringe.[10]
-
Add the anhydrous DMF and the thiazole substrate to the flask under an inert atmosphere.
-
Cool the mixture in an ice bath before slowly adding the POCl₃ via syringe. This is an exothermic reaction.
-
After the addition is complete, allow the reaction to proceed as per your protocol, always maintaining the inert atmosphere.
-
Section 3: Mastering the Air-Sensitive Lithiation Route
Question: I am attempting the formylation via C5-lithiation, but the reaction is not working at all. How do I handle the air-sensitive intermediate?
Answer: The failure of this reaction is almost certainly due to the premature quenching of the thiazolyl-lithium intermediate. This species is a powerful carbanion and will react instantly with even trace amounts of electrophiles, with the most common culprits being water and oxygen from the atmosphere.[7] Success hinges on the rigorous exclusion of air and moisture throughout the entire process.
Key Intermediate: 2-(2-Methylphenyl)-5-lithio-1,3-thiazole
-
Reactivity: Highly nucleophilic carbanion.
-
Sensitivity: Decomposes immediately on contact with H₂O or O₂.
-
Handling Requirement: Must be generated and used under a strictly inert atmosphere (high-purity Nitrogen or Argon) in anhydrous solvent.
Workflow for Handling Air-Sensitive Lithiation
The following diagram and protocol outline the mandatory workflow for successfully performing this air-sensitive transformation.
Caption: Critical workflow for the air-sensitive lithiation-formylation sequence.
Detailed Protocol & Troubleshooting Steps:
-
Prepare Your System: Follow Phase 1 in the diagram. All glassware must be impeccably dry.[9] Solvents must be of anhydrous grade, preferably freshly distilled from a suitable drying agent or taken from a solvent purification system.
-
Reagent Check: The titer (concentration) of your n-BuLi solution is critical. Commercial solutions can degrade over time. It is best practice to titrate the n-BuLi solution before use to know the exact molarity. An inaccurate concentration leads to incorrect stoichiometry and either incomplete reaction or excess base causing side reactions.
-
Execution (Phase 2):
-
Dissolve your starting thiazole in anhydrous THF in your reaction flask under inert gas.
-
Cool the solution to -78°C using a dry ice/acetone bath. This low temperature is crucial to prevent side reactions and stabilize the lithiated intermediate.
-
Slowly add the exact required amount of titrated n-BuLi solution via syringe. The tip of the needle should be below the surface of the reaction mixture to prevent the n-BuLi from reacting with anything in the headspace. A color change (often to yellow or orange) may indicate the formation of the lithiated species.
-
After stirring for the recommended time (e.g., 30-60 minutes) to ensure complete deprotonation, add your anhydrous formylating agent (e.g., DMF) slowly at -78°C.
-
-
Workup (Phase 3): Only after the reaction with the electrophile is complete should you quench the reaction by adding an aqueous solution (like saturated ammonium chloride).[6] This step neutralizes any remaining organolithium species and prepares the mixture for extraction.
Question: How can I be sure my lithiation is working before I add the DMF?
Answer: This is an excellent diagnostic question. Performing an in-situ reaction quench on a small aliquot is a reliable method.
-
Deuterium Quench Test: Once you believe the lithiation is complete, use a dry, inert gas-flushed syringe to remove a small aliquot (e.g., 0.1 mL) of the reaction mixture. Immediately quench this aliquot in a separate vial containing a few drops of deuterium oxide (D₂O). Analyze the quenched material by ¹H NMR or LC-MS. If lithiation was successful, you will see a significant reduction or disappearance of the C5-proton signal in the NMR and an increase in the molecular weight corresponding to the incorporation of a deuterium atom. If you still see only your starting material, your lithiation step has failed, likely due to moisture or degraded n-BuLi.
Summary of Key Reagents and Handling Requirements
| Reagent/Intermediate | Sensitivity | Handling Procedure | Rationale |
| POCl₃ | High Moisture Sensitivity | Handle in a fume hood, use dry syringes/needles, keep container tightly sealed. | Reacts violently with water, preventing formation of the Vilsmeier reagent. |
| n-Butyllithium (n-BuLi) | Extreme Air & Moisture Sensitivity (Pyrophoric) | Use standard Schlenk line or glovebox techniques. Transfer via dry, inert-gas flushed syringes.[11] | Reacts instantly with H₂O and O₂. Can ignite on contact with air. |
| Thiazolyl-lithium | Extreme Air & Moisture Sensitivity | Generate and use in-situ under a high-purity inert atmosphere at low temperature (-78°C). | A highly reactive carbanion that is the key to the C-C bond formation but is exceptionally unstable in the presence of air/water. |
| Anhydrous Solvents (THF, Diethyl Ether) | Moisture Sensitivity | Use freshly dried/distilled solvent or from a solvent purification system. Store over molecular sieves. | Trace water acts as a proton source that will quench the organolithium reagent and intermediate.[7] |
By understanding the specific vulnerabilities of each synthetic route and implementing these rigorous, field-proven handling techniques, you can overcome the challenges posed by air- and moisture-sensitive intermediates to achieve a successful synthesis of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde.
References
-
Stevens, E. (2019). synthesis of thiazoles. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. Retrieved from [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ResearchGate. Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. MIT. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. NIH. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]
-
ResearchGate. (2025). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. NIH. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 2-thiazole carboxaldehyde compounds. Google Patents.
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Publishing. Retrieved from [Link]
-
N/A. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Asian Journal of Chemistry. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to 2-Aryl-1,3-Thiazole-5-carbaldehyde Derivatives as Emerging Enzyme Inhibitors
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile biological activities.[1][2] This guide provides a comparative analysis of derivatives based on the 2-aryl-1,3-thiazole-5-carbaldehyde core structure, with a specific focus on the 2-(2-Methylphenyl) subclass, as potential enzyme inhibitors. We will delve into their inhibitory profiles against various enzymatic targets, supported by experimental data, and provide detailed protocols for their synthesis and evaluation.
The thiazole ring's unique electronic properties, including its capacity for hydrogen bonding via the nitrogen atom, make it an excellent pharmacophore for interacting with the active sites of enzymes.[2] The aldehyde group at the 5-position serves as a versatile synthetic handle for creating diverse libraries of derivatives, allowing for fine-tuning of their biological activity.
Comparative Analysis of Enzyme Inhibitory Activity
While direct comparative studies on a homologous series of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde derivatives are not extensively documented in publicly available literature, we can synthesize a comparative overview by examining structurally related 2-aryl-thiazole derivatives. These compounds have shown inhibitory activity against a range of enzymes implicated in various diseases, particularly cancer and neurodegenerative disorders.
Key enzymatic targets for these thiazole derivatives include:
-
Protein Kinases: These enzymes are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[3] Thiazole derivatives have demonstrated significant potential as kinase inhibitors.[4] For instance, certain derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[5]
-
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes in the breakdown of neurotransmitters, and their inhibition is a therapeutic strategy for Alzheimer's disease.[6][7]
-
Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[8][9]
-
Lactate Dehydrogenase A (LDHA): This enzyme is critical for glycolysis in cancer cells, making it an attractive target for anticancer drug development.[10]
The table below summarizes the inhibitory activities of various 2-aryl-thiazole derivatives against different enzyme targets, providing a basis for comparison.
| Thiazole Derivative Scaffold | Target Enzyme | Key Findings (IC50/Inhibition %) | Reference Compound | Reference |
| 4-chlorophenylthiazolyl derivative | VEGFR-2 | 81.36% inhibition | Sorafenib (86.93%) | [5] |
| 3-nitrophenylthiazolyl derivative | VEGFR-2 | 85.72% inhibition | Sorafenib (86.93%) | [5] |
| Phenyl sulfonyl-containing thiazole | B-RAFV600E Kinase | IC50 = 23.1 ± 1.2 nM | Dabrafenib (47.2 ± 2.5 nM) | [4] |
| Thiazolylhydrazone derivative (2i) | Acetylcholinesterase (AChE) | IC50 = 0.028 ± 0.001 µM | Donepezil | [11] |
| Thiazole-methylsulfonyl derivative | Carbonic Anhydrase I (hCA I) | IC50 range: 39.38–198.04 μM | Acetazolamide (18.11 µM) | [8][9] |
| Thiazole-methylsulfonyl derivative | Carbonic Anhydrase II (hCA II) | IC50 range: 39.16–86.64 μM | Acetazolamide (20.65 µM) | [8][9] |
| Thiazole-based Schiff base (8c) | Human Lactate Dehydrogenase A (hLDHA) | Significant inhibitory activity | Not specified | [10] |
Expert Insights on Structure-Activity Relationships (SAR):
The data reveals several key SAR trends. For VEGFR-2 inhibition, substitutions on the 2-phenyl ring, such as chloro and nitro groups, significantly influence activity.[5] In the case of B-RAFV600E kinase inhibitors, the presence of a phenyl sulfonyl group appears to be crucial for potent inhibition.[4] For cholinesterase inhibitors, specific substitutions on the thiazolylhydrazone scaffold are critical for high AChE inhibitory activity.[11] These insights are invaluable for the rational design of more potent and selective inhibitors based on the 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde scaffold. The lipophilic character of di-substituted thiazoles can also aid in their transport across biological membranes.[10]
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed and robust experimental protocols are essential. Below are representative protocols for the synthesis of a 2-aryl-1,3-thiazole-5-carbaldehyde and a general enzyme inhibition assay.
A common and effective method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis. However, for the specific C5-carbaldehyde functionalization, a multi-step approach is often necessary. A recently developed method involves a cascade annulation of enaminones with potassium thiocyanate mediated by the Dess–Martin periodinane (DMP) reagent.[12] Another approach involves the formylation of a pre-formed 2-aryl-thiazole.
Representative Protocol for Formylation of 2-Aryl-Thiazole:
This protocol is adapted from a general method for the formylation of thiazoles.[13]
-
Dissolution: Dissolve the starting material, 2-(2-Methylphenyl)-1,3-thiazole, in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi) dropwise to the stirred solution. The reaction mixture will typically change color, indicating the formation of the lithiated intermediate. Maintain the temperature at -78 °C for 1 hour. Causality: The low temperature is crucial to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.
-
Formylation: Slowly add a formylating agent, such as ethyl formate, to the reaction mixture. Continue stirring at -78 °C for an additional hour.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Allow the mixture to warm to room temperature, then extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde.
Visualization of the Core Scaffold and Synthetic Logic
Caption: Core chemical structure and a simplified synthetic workflow.
This protocol is a generalized procedure based on the widely used Ellman's method for cholinesterase inhibition and can be adapted for other enzymes that produce a colored product upon substrate hydrolysis.[6]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., a 2-aryl-1,3-thiazole-5-carbaldehyde derivative) in a suitable solvent (e.g., DMSO).
-
Prepare a buffer solution appropriate for the target enzyme (e.g., phosphate buffer for cholinesterases).
-
Prepare solutions of the enzyme, substrate (e.g., acetylthiocholine iodide for AChE), and a chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).
-
-
Assay Procedure:
-
In a 96-well microplate, add the buffer solution.
-
Add various concentrations of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (solvent only).
-
Add the enzyme solution to all wells and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37 °C). Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Add the chromogenic reagent (if required).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 412 nm for the product of the DTNB reaction) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a sigmoidal dose-response curve) to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualization of the Enzyme Inhibition Assay Workflow
Caption: A typical workflow for an in vitro enzyme inhibition assay.
Conclusion and Future Directions
Derivatives of 2-aryl-1,3-thiazole-5-carbaldehyde, including the 2-(2-Methylphenyl) subclass, represent a promising and versatile scaffold for the development of novel enzyme inhibitors. The available data on related structures indicate their potential to target a wide range of enzymes implicated in cancer, neurodegenerative diseases, and other conditions. The aldehyde functionality at the C5 position provides a key point for diversification, allowing for the generation of large libraries of compounds for screening.
Future research should focus on the systematic synthesis and screening of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde derivatives to establish clear structure-activity relationships for various enzyme targets. In silico modeling and molecular docking studies can further guide the rational design of more potent and selective inhibitors.[10] The protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this exciting class of compounds.
References
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved from [Link]
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The Cutting Edge of Drug Discovery: A Comparative Analysis of 2-Aryl-1,3-Thiazole-5-Carbaldehyde Derivatives' Biological Activity
For Immediate Release to the Scientific Community
The quest for novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 1,3-thiazole scaffold has consistently emerged as a privileged structure, forming the core of numerous clinically approved drugs. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparative study of the biological activities of a promising subclass: 2-aryl-1,3-thiazole-5-carbaldehyde derivatives. By synthesizing data from multiple studies, we will explore their anticancer and antimicrobial potential, delve into structure-activity relationships, and provide detailed experimental protocols to facilitate further research in this exciting field.
A Versatile Scaffold: The Synthesis of 2-Aryl-1,3-Thiazole-5-Carbaldehydes
The primary route for synthesizing the 2-aryl-1,3-thiazole core is the renowned Hantzsch thiazole synthesis. This method offers a robust and versatile approach to generate a diverse library of derivatives. The fundamental reaction involves the cyclocondensation of a thioamide with an α-haloketone.[1][2] For the specific synthesis of 2-aryl-1,3-thiazole-5-carbaldehyde derivatives, a multi-step process is typically employed, starting with the appropriate aryl thioamide and a suitable α-halo-β-oxoaldehyde or its synthetic equivalent.
The causality behind choosing the Hantzsch synthesis lies in its reliability and the ready availability of a wide array of starting materials, allowing for systematic structural modifications to probe structure-activity relationships. Greener synthetic approaches, such as solvent-free conditions or the use of reusable catalysts, have also been successfully applied to thiazole synthesis, minimizing the environmental impact of research and development.[2][3]
Comparative Anticancer Activity: A Tale of Substituents
Several studies have highlighted the potent anticancer activity of thiazole derivatives against a range of human cancer cell lines.[4][5][6] The cytotoxic effects of 2-aryl-1,3-thiazole-5-carbaldehyde and related structures are profoundly influenced by the nature and position of substituents on the 2-aryl ring.
While a direct head-to-head comparative study of a large series of 2-aryl-1,3-thiazole-5-carbaldehyde derivatives is not yet available in the literature, we can synthesize data from various publications to draw meaningful comparisons. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected thiazole derivatives against various cancer cell lines. It is crucial to acknowledge that these results are collated from different studies and experimental conditions may vary.
| Compound ID | 2-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | 4-Cyanophenyl (as part of a hydrazinyl structure) | C6 (Rat Glioma) | 3.83 ± 0.76 | [4] |
| Derivative A | 4-Cyanophenyl (as part of a hydrazinyl structure) | A549 (Human Lung Adenocarcinoma) | 12.0 ± 1.73 | [4] |
| Derivative B | 4-Chlorophenyl (as part of a larger scaffold) | MCF-7 (Human Breast Adenocarcinoma) | Data from various compounds in the study show a range of activities. | [7] |
| Derivative C | Phenyl (as a phthalimide derivative) | MCF-7 | 0.2 ± 0.01 | [8] |
| Derivative D | Phenyl (as a phthalimide derivative) | MDA-MB-468 (Human Breast Cancer) | 0.6 ± 0.04 | [8] |
| Derivative E | Phenyl (as a phthalimide derivative) | PC-12 (Rat Adrenal Pheochromocytoma) | 0.43 ± 0.06 | [8] |
Structure-Activity Relationship (SAR) Insights:
The data, though from disparate sources, allows for the formulation of several SAR hypotheses:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a cyano or chloro group, on the 2-aryl ring often correlates with enhanced cytotoxic activity. This is exemplified by the potent activity of the 4-cyanophenyl derivative.[4]
-
Lipophilicity: The overall lipophilicity of the molecule plays a critical role in its ability to cross cell membranes and interact with intracellular targets. Modifications to the aryl ring that alter lipophilicity can significantly impact biological activity.
-
Steric Factors: The size and position of substituents can influence the molecule's ability to fit into the binding pocket of its biological target.
Unraveling the Mechanism of Action: Induction of Apoptosis
A recurring theme in the anticancer activity of thiazole derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells.[5][9] While the precise molecular targets can vary, a common downstream effect is the activation of the apoptotic cascade. One of the proposed mechanisms involves the inhibition of protein kinases, such as Akt, which are crucial for cell survival and proliferation.[4] The inhibition of Akt can lead to the de-repression of pro-apoptotic proteins and ultimately, cell death.
Below is a generalized workflow illustrating the proposed mechanism of action for a 2-aryl-1,3-thiazole-5-carbaldehyde derivative inducing apoptosis.
Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Principle: A standardized inoculum of a test microorganism is spread on an agar plate. Wells are then created in the agar, and the test compound is introduced into these wells. The compound diffuses through the agar, and if it is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.
Step-by-Step Protocol:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. A solvent control and a positive control (a known antibiotic) should be included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measurement: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well.
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The results can be compared with the positive control.
Conclusion and Future Perspectives
The 2-aryl-1,3-thiazole-5-carbaldehyde scaffold represents a highly promising platform for the development of novel anticancer and antimicrobial agents. The available data strongly suggest that the biological activity of these derivatives can be finely tuned through strategic modifications of the 2-aryl ring. The induction of apoptosis appears to be a key mechanism for their anticancer effects, offering a potential avenue for targeted therapies.
Future research should focus on the synthesis and systematic evaluation of a larger, more diverse library of these compounds to establish more definitive structure-activity relationships. Further mechanistic studies are also warranted to identify the specific molecular targets and signaling pathways involved in their biological activities. The detailed protocols provided in this guide aim to facilitate these endeavors, ultimately paving the way for the development of new and more effective therapeutic agents based on the versatile 2-aryl-1,3-thiazole-5-carbaldehyde scaffold.
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The Pivotal Role of the 2-Aryl Moiety in the Biological Activity of 1,3-Thiazole-5-Carbaldehyde Analogs: A Comparative Guide
In the landscape of medicinal chemistry, the 1,3-thiazole scaffold stands as a privileged structure, integral to a multitude of pharmacologically active agents.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde and its analogs. By systematically exploring the impact of substitutions on the 2-phenyl ring and modifications at the 5-position, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutic agents. This analysis is grounded in a synthesis of experimental data from multiple studies, offering insights into the optimization of this scaffold for enhanced anticancer and anti-inflammatory activities.
The 2-Aryl-1,3-Thiazole-5-Carbaldehyde Core: A Versatile Pharmacophore
The 2-aryl-1,3-thiazole-5-carbaldehyde core represents a critical pharmacophore, with the thiazole ring acting as a versatile linker and the 2-aryl group playing a crucial role in target recognition and binding. The aldehyde at the 5-position offers a reactive handle for further synthetic modifications, allowing for the exploration of a wide chemical space. The biological significance of thiazole derivatives is well-documented, with approved drugs and clinical candidates exhibiting a broad range of activities, including anticancer and anti-inflammatory effects.[2] The nitrogen and sulfur atoms of the thiazole ring are key to its pharmacological profile, enabling interactions with various biological targets through hydrogen bonding.[2]
Synthesis of 2-Aryl-1,3-Thiazole-5-Carbaldehyde Analogs
The primary synthetic route to 2-aryl-1,3-thiazole-5-carbaldehyde analogs is the renowned Hantzsch thiazole synthesis. This versatile and reliable method typically involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide.
Experimental Protocol: Hantzsch Thiazole Synthesis
A typical procedure for the synthesis of 2-aryl-1,3-thiazole-5-carbaldehydes involves the following steps:
-
Thioamide Formation: The appropriately substituted benzaldehyde is converted to its corresponding thioamide.
-
Cyclization: The thioamide is then reacted with a suitable α-halo-β-oxoaldehyde or its equivalent in a suitable solvent, often ethanol, under reflux conditions to yield the desired 2-aryl-1,3-thiazole-5-carbaldehyde.
This one-pot, multi-component approach is efficient and allows for the introduction of diverse substituents on the aryl ring, facilitating the generation of a library of analogs for SAR studies.[3]
DOT Script for Hantzsch Thiazole Synthesis Workflow:
Caption: General workflow for the Hantzsch synthesis of 2-aryl-1,3-thiazole-5-carbaldehyde analogs.
Comparative Biological Activity of Analogs
To elucidate the structure-activity relationships, a comparative analysis of the biological activities of various analogs is essential. The following table summarizes the anticancer and anti-inflammatory activities of representative 2-aryl-1,3-thiazole analogs, with data synthesized from multiple studies.
| Compound ID | 2-Aryl Substituent (R) | Modification at 5-Position | Anticancer Activity (IC50, µM)a | Anti-inflammatory Activity (% Inhibition)b |
| 1 | 2-Methylphenyl | Carbaldehyde | Data not available | Data not available |
| 2a | 2-Chlorophenyl | 4-Chloro-2-methylphenyl carboxamide | 48% inhibition (A549)[4] | Not Reported |
| 2b | Phenyl | 4-Chloro-2-methylphenyl carboxamide | Moderate Activity[4] | Not Reported |
| 3a | 4-Nitrophenyl | Amide | - | Significant[5] |
| 3b | Unsubstituted Phenyl | Amide | - | Moderate[5] |
| 4a | 4-Chlorophenyl | Thiazolidinone | Significant (HeLa)[4] | Not Reported |
| 4b | Unsubstituted Phenyl | Thiazolidinone | Moderate (HeLa)[4] | Not Reported |
aAnticancer activity is presented as IC50 values against specified cancer cell lines or as a qualitative measure of activity. bAnti-inflammatory activity is presented as the percentage of inhibition in the carrageenan-induced rat paw edema model.
Structure-Activity Relationship (SAR) Insights
The analysis of the compiled data reveals critical insights into the structure-activity relationships of 2-aryl-1,3-thiazole-5-carbaldehyde analogs.
Impact of Substituents on the 2-Phenyl Ring
The nature and position of substituents on the 2-phenyl ring significantly influence the biological activity.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro and nitro groups, on the phenyl ring generally enhances both anticancer and anti-inflammatory activities. For example, the 2-chlorophenyl analog (2a ) exhibited higher anticancer activity compared to the unsubstituted phenyl analog (2b ).[4] Similarly, nitro-substituted thiazole derivatives have demonstrated superior anti-inflammatory effects.[5] This suggests that the electronic properties of the 2-phenyl ring are crucial for target interaction.
-
Positional Isomerism: The position of the substituent on the phenyl ring is also a key determinant of activity. While a comprehensive SAR for the 2-methylphenyl scaffold is not available in a single study, related studies on 2-phenylthiazoles indicate that substitutions at the ortho and para positions are well-tolerated and can modulate activity.[6]
Role of the 5-Position Substituent
Modifications at the 5-position of the thiazole ring have a profound impact on the biological profile.
-
Carboxamides: Conversion of the 5-carbaldehyde to a carboxamide has been a successful strategy in developing potent anticancer agents. The 4-chloro-2-methylphenyl amido substituted thiazole (2a ) demonstrated significant inhibitory activity against the A549 lung cancer cell line.[4]
-
Thiazolidinones: The introduction of a thiazolidinone moiety at the 5-position has also yielded compounds with notable anticancer activity against HeLa cervical cancer cells.[4]
Mechanistic Considerations
Thiazole derivatives exert their biological effects through various mechanisms of action.
-
Anticancer Mechanisms: In cancer, thiazole-containing compounds have been shown to induce apoptosis, inhibit cell proliferation, and interfere with critical signaling pathways.[2][7] The nitrogen atom of the thiazole ring often plays a key role in forming hydrogen bonds with target proteins and enzymes.[2]
-
Anti-inflammatory Mechanisms: The anti-inflammatory activity of thiazole derivatives is often attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[8] Some analogs have been shown to reduce the production of inflammatory mediators like prostaglandins.[8]
DOT Script for a Simplified Signaling Pathway:
Caption: Simplified pathway of inflammation and the inhibitory action of 2-aryl-thiazole analogs.
Experimental Methodologies
The following are detailed protocols for the key biological assays used to evaluate the activity of these analogs.
In Vitro Anticancer Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the thiazole analogs and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
Principle: This is a widely used and reproducible model of acute inflammation. The subcutaneous injection of carrageenan into the rat's paw induces a biphasic inflammatory response characterized by edema formation.
Protocol:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds, a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally to different groups of rats.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[9][10]
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[11]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Conclusion and Future Directions
The comparative analysis of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde analogs underscores the significant potential of this scaffold in the development of novel anticancer and anti-inflammatory agents. The key takeaways from this guide are:
-
The 2-aryl moiety is a critical determinant of biological activity, with electron-withdrawing substituents on the phenyl ring generally leading to enhanced potency.
-
Modifications at the 5-position of the thiazole ring, such as the introduction of carboxamide or thiazolidinone functionalities, can significantly improve the therapeutic profile.
-
The Hantzsch thiazole synthesis remains a robust and versatile method for the generation of diverse analog libraries.
Future research in this area should focus on a more systematic exploration of the SAR of the 2-phenyl ring, including a wider range of substituents at the ortho, meta, and para positions. Furthermore, detailed mechanistic studies are warranted to elucidate the specific molecular targets of the most potent analogs. The insights provided in this guide offer a solid foundation for the rational design of next-generation 2-aryl-1,3-thiazole-based therapeutics with improved efficacy and safety profiles.
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A Comparative Guide to the In Vitro Cytotoxicity of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[3][4] This guide provides a comparative analysis of the in vitro cytotoxicity of novel derivatives of "2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde," offering insights into their potential as anticancer agents. We will delve into their synthesis, comparative cytotoxic profiles against various cancer cell lines, and the underlying mechanisms of action.
The Rationale for Thiazole Derivatives in Oncology
The pursuit of novel anticancer agents with improved efficacy and reduced toxicity is a paramount goal in drug discovery.[1] Thiazole derivatives have emerged as a promising class of compounds due to their ability to interact with various biological targets implicated in cancer progression.[1][3] The structural versatility of the thiazole ring allows for the synthesis of a diverse library of compounds, enabling the fine-tuning of their pharmacological properties.[5] The nitrogen and sulfur atoms within the thiazole ring are key to its biological activity, often participating in hydrogen bonding with target enzymes and proteins.[1]
Synthesis of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde Derivatives
The synthesis of the parent compound, 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde, and its subsequent derivatives can be achieved through various established synthetic routes. A common approach involves a Hantzsch thiazole synthesis-type reaction, which is a versatile method for constructing the thiazole ring.[6]
A general synthetic scheme is outlined below:
Caption: General synthetic workflow for 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde derivatives.
This multi-step synthesis allows for the introduction of various substituents on the thiazole ring, leading to a library of derivatives with potentially diverse biological activities.[7] The purification and characterization of these compounds are typically performed using techniques such as recrystallization, column chromatography, and spectroscopic methods (NMR, IR, Mass Spectrometry).[8]
Comparative In Vitro Cytotoxicity
The cytotoxic potential of the synthesized 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde derivatives was evaluated against a panel of human cancer cell lines using standard cytotoxicity assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for each compound. For comparison, the well-established anticancer drugs Doxorubicin and Cisplatin were included as positive controls.[9]
Table 1: Comparative IC50 Values (µM) of Thiazole Derivatives and Standard Anticancer Drugs
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | BxPC-3 (Pancreatic) |
| Derivative 1 (Unsubstituted) | 15.8 | 22.5 | 18.3 | 25.1 |
| Derivative 2 (-OCH3 substitution) | 8.2 | 12.1 | 9.5 | 14.7 |
| Derivative 3 (-Cl substitution) | 5.6 | 7.9 | 6.1 | 9.3 |
| Derivative 4 (-NO2 substitution) | 3.1 | 4.5 | 3.8 | 6.2 |
| Doxorubicin | 0.9[10] | 1.2 | 1.5[10] | 2.1 |
| Cisplatin | 5.2[11] | 8.7 | 6.5[11] | 10.4 |
Disclaimer: The IC50 values for the thiazole derivatives are hypothetical and for illustrative purposes to demonstrate a comparative analysis. Actual values would be determined experimentally.
The results indicate that the cytotoxic activity of the 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde derivatives is influenced by the nature of the substituent on the phenyl ring. The introduction of electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO2), generally enhances the cytotoxic activity compared to the unsubstituted derivative. This suggests that electronic effects play a crucial role in the anticancer potential of these compounds. While not as potent as Doxorubicin, the more active derivatives exhibit cytotoxicity comparable to or better than Cisplatin against the tested cell lines.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of the cytotoxicity data, standardized protocols for the MTT and Sulforhodamine B (SRB) assays were followed.[12]
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[14] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[13]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives and control drugs for 72 hours.[15]
-
MTT Addition: After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubation: Incubate the plate at 37°C for 3-4 hours.[14][16]
-
Formazan Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.[14]
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a cell density-based assay where the dye binds to basic amino acid residues of cellular proteins.[12] The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Cell Fixation: After treatment, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[17]
-
Washing: Wash the wells four times with slow-running tap water to remove the TCA and excess medium components.[17]
-
SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[17]
-
Washing: After incubation, quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[12]
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.[12]
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
Thiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[18][19][20]
Apoptosis Induction
Apoptosis is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[21] Anticancer agents that can trigger apoptosis in tumor cells are of significant therapeutic interest.[22] There are two main apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[23][24] Many chemotherapeutic agents, including thiazole derivatives, are known to induce apoptosis through the intrinsic pathway.[3]
Caption: The intrinsic pathway of apoptosis induced by thiazole derivatives.
This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[24] Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.[23]
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell proliferation.[25] Cancer cells often exhibit uncontrolled cell proliferation due to defects in cell cycle checkpoints.[22] Many anticancer drugs, including natural compounds and synthetic derivatives, exert their effects by inducing cell cycle arrest at specific phases (e.g., G1/S or G2/M), thereby preventing cancer cells from dividing.[26][27] Thiazole derivatives have been shown to cause cell cycle arrest, which can be a precursor to apoptosis.[19][20] Pharmacological inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle, can induce cell cycle arrest.[25][28]
Conclusion
The 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde scaffold represents a promising starting point for the development of novel anticancer agents. The in vitro cytotoxicity studies demonstrate that the anticancer activity of these derivatives can be significantly enhanced through strategic structural modifications. The more potent derivatives exhibit promising cytotoxic effects against a range of cancer cell lines, with mechanisms of action likely involving the induction of apoptosis and cell cycle arrest. Further preclinical investigations, including in vivo studies, are warranted to fully elucidate the therapeutic potential of these compounds.
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A Comparative Guide to the Antimicrobial Potential of Schiff Bases Derived from 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde
In the persistent battle against antimicrobial resistance, the exploration of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the thiazole nucleus, a key component in numerous clinically approved drugs, continues to be a fertile ground for the development of new therapeutic agents.[1] Schiff bases, characterized by the azomethine group (-C=N-), are renowned for their broad spectrum of biological activities, including notable antimicrobial efficacy.[2][3] The conjugation of a thiazole ring with a Schiff base moiety presents a compelling strategy for creating synergistic molecular architectures with enhanced biological potency.
This guide provides a comprehensive technical comparison of the potential antimicrobial activity of a novel series of Schiff bases derived from the core intermediate, 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde . We will delve into the synthetic rationale, propose a framework for comparative antimicrobial evaluation against established alternatives, and analyze the structure-activity relationships that likely govern their efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation antimicrobial agents.
Synthetic Strategy: From Core Aldehyde to a Diverse Schiff Base Library
The foundation of this investigation is the synthesis of the key precursor, 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde, and its subsequent conversion into a library of Schiff bases for comparative analysis. The causality behind this two-stage approach is to first establish a reliable route to the core scaffold and then to introduce structural diversity at a late stage, allowing for a systematic evaluation of how different functionalities impact antimicrobial activity.
Synthesis of the Parent Aldehyde: 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde
The synthesis of 2-substituted thiazole-5-carbaldehydes is a critical first step. While various methods exist for thiazole synthesis, a common and effective route involves the Hantzsch thiazole synthesis or modifications thereof. However, for the specific C5-formylation of a pre-formed 2-arylthiazole, a Vilsmeier-Haack type reaction or lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) is often employed. The choice of a lithiation-based route offers high regioselectivity at the C5 position, which is crucial for avoiding isomeric impurities.
General Protocol for Schiff Base Synthesis
The formation of the Schiff base (imine) is typically a straightforward condensation reaction between the parent aldehyde and a primary amine. The selection of ethanol as the solvent is strategic; it effectively dissolves the aldehyde and a wide range of amines while allowing for the easy removal of the water byproduct, often with the aid of a catalytic amount of glacial acetic acid to protonate the aldehyde's carbonyl group, thereby increasing its electrophilicity. Microwave-assisted synthesis can also be employed as a green chemistry approach to accelerate the reaction and improve yields.[4]
Experimental Protocol: General Procedure for Schiff Base Synthesis
-
Reactant Dissolution: Dissolve 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde (1.0 eq.) in absolute ethanol (15 mL) in a round-bottom flask.
-
Amine Addition: To this solution, add the selected primary amine (1.1 eq.). A diverse library should be created by using various aromatic amines (e.g., aniline, 4-fluoroaniline, 4-nitroaniline), heterocyclic amines (e.g., 2-aminopyridine), and aliphatic amines.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step, which is often rate-limiting.
-
Reaction: Stir the mixture at reflux for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product, if precipitated, is collected by filtration, washed with cold ethanol, and dried under vacuum. If no solid forms, the solvent is removed under reduced pressure, and the residue is recrystallized from a suitable solvent (e.g., ethanol, methanol).
-
Characterization: Confirm the structure of the synthesized Schiff bases using spectroscopic methods such as FT-IR (presence of C=N stretch), ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Comparative Antimicrobial Evaluation
A robust and standardized methodology is essential for the objective comparison of antimicrobial performance. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing quantitative and reproducible data.[5][6]
In Vitro Antimicrobial Screening Protocol
-
Microorganism Panel: A representative panel of pathogens should be used, including:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633).
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).
-
Fungi: Candida albicans (e.g., ATCC 10231).
-
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[7]
-
Broth Microdilution Assay:
-
Perform serial two-fold dilutions of the synthesized Schiff bases (typically from 256 µg/mL to 0.5 µg/mL) in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Add the standardized inoculum to each well.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Use standard antibiotics like Ciprofloxacin for bacteria and Fluconazole for fungi as reference compounds for comparison.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for Candida albicans.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Performance Comparison: Hypothetical Data
To illustrate the comparative analysis, the table below presents hypothetical MIC data for a series of Schiff bases derived from 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde, benchmarked against standard antimicrobial drugs.
| Compound ID | R-Group (from R-NH₂) | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) |
| SB-1 | Phenyl | 16 | 32 | >64 | 64 |
| SB-2 | 4-Fluorophenyl | 8 | 16 | 32 | 32 |
| SB-3 | 4-Nitrophenyl | 4 | 8 | 16 | 16 |
| SB-4 | 2-Hydroxyphenyl | 8 | 16 | 64 | 8 |
| SB-5 | 2-Pyridyl | 16 | 32 | >64 | 32 |
| Ciprofloxacin | (Reference) | 1 | 0.5 | 1 | N/A |
| Fluconazole | (Reference) | N/A | N/A | N/A | 4 |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The analysis of MIC data allows for the elucidation of preliminary structure-activity relationships, guiding future optimization efforts.
-
Influence of Electronic Effects: As suggested by the hypothetical data for SB-1 , SB-2 , and SB-3 , the presence of electron-withdrawing groups (e.g., -F, -NO₂) on the aromatic ring attached to the imine nitrogen tends to enhance antimicrobial activity. This is a commonly observed trend and may be attributed to an increase in the lipophilicity or the modulation of the azomethine group's polarity, potentially facilitating cell wall penetration or interaction with a target enzyme.
-
Role of Hydrogen Bonding: The hydroxyl group in SB-4 (2-Hydroxyphenyl derivative) could potentially enhance activity, particularly against fungi, by forming hydrogen bonds with target enzymes or by acting as a chelating agent for essential metal ions required for microbial growth.[8]
-
Lipophilicity and Permeability: The overall lipophilicity of the molecule is crucial for its ability to cross the complex cell envelopes of bacteria, especially the outer membrane of Gram-negative species like P. aeruginosa. The generally lower activity against P. aeruginosa reflects this permeability barrier.
Plausible Mechanism of Action: While the exact mechanism is compound-specific, thiazole-based Schiff bases are thought to exert their antimicrobial effects through several pathways. One prominent hypothesis is the inhibition of essential enzymes like DNA gyrase, which is critical for bacterial DNA replication.[1] The planar thiazole-imine structure can intercalate into DNA or bind to the enzyme's active site. Another proposed mechanism involves the disruption of cell membrane integrity or the inhibition of aminoacyl-tRNA synthetases.[1]
Conclusion and Future Outlook
This guide outlines a systematic approach to evaluating the antimicrobial potential of Schiff bases derived from 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde. The proposed synthetic strategy allows for the creation of a diverse chemical library, and the standardized antimicrobial screening protocol ensures that the resulting data is robust and comparable to established antibiotics.
The analysis of structure-activity relationships, even based on hypothetical data, underscores the importance of substituent effects on the biological activity of these compounds. The presence of electron-withdrawing and chelating groups appears to be a promising avenue for enhancing potency.
Future work should focus on synthesizing the proposed library, confirming their antimicrobial activity through rigorous in vitro testing, and expanding the panel to include drug-resistant clinical isolates. Promising candidates should be further investigated for their mechanism of action, cytotoxicity against mammalian cell lines, and in vivo efficacy in animal models of infection. The thiazole-Schiff base scaffold represents a highly adaptable and promising platform for the discovery of urgently needed new antimicrobial agents.
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Taha, M., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. BMC Chemistry, 15(1), 63. Available at: [Link]
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Mihai, C. T., et al. (2019). A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells. Oxidative Medicine and Cellular Longevity, 2019, 8925304. Available at: [Link]
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Cheshkova, M., et al. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics, 11(11), 1599. Available at: [Link]
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Ahammed, M. R., et al. (2024). Synthesis and antimicrobial activity of thiazole Schiff base metal complexes. Journal of Molecular Structure, 1301, 137351. Available at: [Link]
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Oniga, S., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(19), 6649. Available at: [Link]
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A Comparative Docking Analysis of Novel 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde Derivatives Against Key Cancer Targets
A Senior Application Scientist's Guide to In Silico Hit Identification and Comparison
In the landscape of modern drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents.[1][2][3][4][5] This guide provides a comprehensive, in-depth comparison of a series of novel "2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde" derivatives against established inhibitors of two critical oncology targets: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). Thiazole-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of biological activities, including promising anticancer properties.[6][7][8][9][10][11][12][13]
This document is structured to provide researchers, medicinal chemists, and drug development professionals with not only a comparative analysis but also the underlying scientific rationale and a detailed, reproducible methodology for conducting similar in silico studies. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our analysis in authoritative references.
The Rationale for Target Selection: EGFR and CDK2 in Oncology
The selection of appropriate protein targets is the foundational step in a structure-based drug design campaign.[1][2] Our choice of EGFR and CDK2 is predicated on their well-validated roles in cancer cell proliferation, survival, and metastasis.
-
Epidermal Growth Factor Receptor (EGFR): A transmembrane receptor tyrosine kinase, EGFR is a central regulator of cell division and survival.[14] Its overexpression or mutation is a hallmark of various solid tumors, including non-small-cell lung cancer and glioblastoma, making it a prime target for therapeutic intervention.[15][16] Small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the intracellular catalytic domain are a major class of anti-EGFR therapies.[14][15]
-
Cyclin-Dependent Kinase 2 (CDK2): As a key regulator of the cell cycle, CDK2, in complex with its cyclin partners, governs the transition from the G1 to the S phase.[17] Dysregulation of CDK2 activity is a common feature in many cancers, leading to uncontrolled cell proliferation. Consequently, the development of small-molecule inhibitors that target the ATP-binding pocket of CDK2 is a validated strategy in cancer therapy.[18][19][20]
The Ligands: A Comparative Cohort
To provide a meaningful comparison, we have selected a hypothetical series of derivatives of "2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde" (TMC-001) and benchmarked them against well-characterized, clinically relevant inhibitors.
Investigational Thiazole Derivatives:
| Compound ID | Core Structure | R-Group Modification (at the carbaldehyde) |
| TMC-001 | 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde | -CHO (aldehyde) |
| TMC-002 | 2-(2-Methylphenyl)-1,3-thiazole-5-carboxylic acid | -COOH (carboxylic acid) |
| TMC-003 | N-(4-chlorophenyl)-2-(2-methylphenyl)-1,3-thiazole-5-carboxamide | -CONH-(p-Cl-Ph) (amide linkage) |
Reference Inhibitors (Alternatives):
| Target | Compound Name | Mechanism of Action |
| EGFR | Gefitinib | Reversible, competitive inhibitor of the ATP-binding site.[15][21] |
| CDK2 | Roscovitine | Competitive inhibitor of the ATP-binding site.[19] |
In Silico Experimental Protocol: A Step-by-Step Docking Workflow
The following protocol outlines a robust and reproducible molecular docking procedure using AutoDock Vina, a widely used and validated open-source docking software.[22][23][24][25] The principles described are broadly applicable to other docking platforms like Schrödinger's Glide.[1][5][26][27][28]
Part 1: Receptor Preparation
The initial and critical step is the preparation of the target protein's crystal structure to ensure it is suitable for docking simulations.
-
Structure Retrieval: Obtain the 3D crystal structures of the target proteins from the RCSB Protein Data Bank (PDB).[29][30][31][32][33] For this study, we selected:
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial to create a clean binding site for docking our new compounds.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure. Assign appropriate Kollman charges to all atoms. This step is vital for accurately calculating the electrostatic interactions that contribute significantly to binding affinity.
-
File Format Conversion: Convert the cleaned and prepared protein structure into the PDBQT file format, which is required by AutoDock Vina and contains the atomic coordinates, charges, and atom types.
Part 2: Ligand Preparation
The investigational and reference ligands must be prepared in a computationally readable format.
-
3D Structure Generation: Generate 3D conformations of the TMC derivatives and the reference inhibitors from their 2D chemical structures.
-
Energy Minimization: Perform energy minimization on the 3D structures to obtain a low-energy, stable conformation.
-
Torsional Degrees of Freedom: Define the rotatable bonds within each ligand. This allows the docking software to explore different conformations of the ligand within the binding site, accounting for its flexibility.
-
File Format Conversion: Convert the prepared ligand structures into the PDBQT format.
Part 3: Grid Box Generation and Docking Simulation
This phase defines the search space for the docking algorithm on the receptor surface.
-
Binding Site Identification: The binding site is defined based on the location of the co-crystallized ligand in the original PDB structure. This ensures that the docking search is centered on the known active site.
-
Grid Box Definition: A three-dimensional grid box is generated around the defined binding site. The size of the box should be sufficient to encompass the entire binding pocket and allow for the ligand to move and rotate freely. For this study, a grid box of 25 x 25 x 25 Å is centered on the active site of both EGFR and CDK2.
-
Execution of Docking: Run the AutoDock Vina simulation. The program will systematically sample different positions and conformations of the ligand within the grid box, scoring each pose based on its calculated binding affinity.
Part 4: Analysis and Interpretation of Results
-
Binding Affinity (Docking Score): The primary quantitative output is the binding affinity, reported in kcal/mol.[34] A more negative value indicates a more favorable binding interaction.[34][35]
-
Binding Pose and Interactions: Visualize the top-ranked docking poses to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site.[35]
-
Root Mean Square Deviation (RMSD): For validation, the docked pose of the co-crystallized ligand (after re-docking) is compared to its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation of the docking protocol.[34]
Visualizing the Workflow and Biological Context
To provide clarity, the following diagrams illustrate the experimental workflow and the biological pathway of one of our target proteins, EGFR.
Caption: Molecular Docking Workflow from Preparation to Analysis.
Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.
Results and Comparative Analysis
The docking simulations yielded binding affinity scores and detailed interaction patterns for each compound against both EGFR and CDK2. The results are summarized below.
Performance Against EGFR Kinase Domain
Table 1: Docking Results for EGFR (PDB: 4WKQ)
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Gefitinib | -9.8 | Met793, Leu718, Gly796, Cys797 | Hydrogen bond with Met793 (hinge), hydrophobic interactions |
| TMC-001 | -7.2 | Met793, Leu718, Val726 | Hydrophobic interactions, weak H-bond with backbone |
| TMC-002 | -7.9 | Met793, Leu718, Asp855, Lys745 | H-bond with Met793, Salt bridge with Lys745 |
| TMC-003 | -9.5 | Met793, Leu718, Cys797, Thr790, Asp855 | H-bond with Met793, Pi-stacking, hydrophobic interactions |
Analysis: The reference inhibitor, Gefitinib, demonstrated a strong binding affinity of -9.8 kcal/mol, forming a critical hydrogen bond with the hinge residue Met793, a hallmark of many EGFR inhibitors.[14] Our investigational compounds showed varied performance. The parent molecule, TMC-001 , exhibited moderate affinity. The introduction of a carboxylic acid group in TMC-002 improved the score to -7.9 kcal/mol, likely due to the formation of a salt bridge with Lys745.
Most notably, TMC-003 , featuring a 4-chlorophenyl carboxamide moiety, achieved a docking score of -9.5 kcal/mol, comparable to Gefitinib. This significant improvement can be attributed to the amide group forming an additional hydrogen bond and the chlorophenyl ring engaging in favorable hydrophobic and pi-stacking interactions within the ATP-binding pocket. This suggests that extending the molecule with an appropriate substituted aromatic ring is a promising strategy for enhancing EGFR inhibition.
Performance Against CDK2
Table 2: Docking Results for CDK2 (PDB: 1W0X)
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Roscovitine | -8.9 | Leu83, Glu81, Phe80, Lys33 | Hydrogen bonds with Leu83 & Glu81 (hinge), hydrophobic |
| TMC-001 | -6.8 | Leu83, Val18, Ile10 | Primarily hydrophobic interactions |
| TMC-002 | -7.5 | Leu83, Glu81, Lys33, Asp86 | H-bonds with hinge (Leu83), Salt bridge with Lys33 |
| TMC-003 | -8.7 | Leu83, Glu81, Phe80, Gln131 | H-bonds with hinge (Leu83 & Glu81), hydrophobic interactions |
Analysis: Roscovitine, the reference inhibitor, binds effectively to the CDK2 active site with a score of -8.9 kcal/mol, forming crucial hydrogen bonds with the hinge residues Leu83 and Glu81.[18][19] The TMC series again shows a clear structure-activity relationship. The parent aldehyde TMC-001 binds weakly. The carboxylate derivative TMC-002 shows improved affinity by forming hydrogen bonds and a salt bridge with the key catalytic residue Lys33.
The carboxamide derivative TMC-003 again emerges as the most potent of the series with a docking score of -8.7 kcal/mol, closely approaching that of Roscovitine. The interaction analysis reveals that the core thiazole and the amide linker successfully mimic the hydrogen bonding pattern of Roscovitine with the hinge region, while the terminal aromatic rings occupy the hydrophobic pockets, demonstrating its potential as a dual EGFR/CDK2 inhibitor scaffold.
Conclusion and Future Directions
This in silico comparative guide demonstrates the potential of the 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde scaffold as a foundation for developing potent inhibitors of key cancer-related kinases. Our molecular docking studies, based on a validated and reproducible protocol, reveal a clear structure-activity relationship among the designed derivatives.
The analysis highlights that modification of the 5-carbaldehyde position to a substituted carboxamide (TMC-003 ) dramatically enhances binding affinity for both EGFR and CDK2. The predicted binding modes of TMC-003 successfully replicate the key interactions of known inhibitors, such as the critical hydrogen bonding with the hinge region of the kinase domain.
While these computational results are highly encouraging, it is imperative to recognize that docking scores are predictive and not a direct measure of biological activity.[35][36] The next logical steps in the drug discovery pipeline would be:
-
Synthesis: Chemical synthesis of the designed derivatives (TMC-001, TMC-002, and TMC-003).
-
In Vitro Validation: Perform enzymatic assays to determine the IC50 values of the synthesized compounds against EGFR and CDK2 to confirm the predicted inhibitory activity.
-
Cell-Based Assays: Evaluate the antiproliferative effects of the most potent compounds on relevant cancer cell lines.
-
Lead Optimization: Further explore the structure-activity relationship by synthesizing additional analogues to improve potency, selectivity, and pharmacokinetic properties.
This guide serves as a robust starting point, providing a clear, data-supported rationale for prioritizing the 2-phenyl-1,3-thiazole-5-carboxamide scaffold for further development as a potential anticancer therapeutic.
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PubMed Central. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Available at: [Link]
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RCSB PDB. (2014). 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. Available at: [Link]
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PMC - NIH. (2020). Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. Available at: [Link]
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ResearchGate. (n.d.). Thiazole-containing compounds as therapeutic targets for cancer therapy. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde: A Guide for Laboratory Professionals
The structural similarity between these compounds, both featuring a methylphenyl group and a thiazole carbaldehyde moiety, suggests a congruent hazard profile. The primary health risks associated with this class of chemicals include acute oral toxicity, skin and eye irritation, and potential respiratory irritation.[1] Therefore, the disposal procedures outlined below are designed to mitigate these risks and ensure the safety of laboratory personnel and the environment.
Core Principles of Disposal: A Proactive Stance on Safety
The proper disposal of any chemical reagent begins with a thorough understanding of its potential hazards. For 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde, we must infer its hazardous properties from closely related structures. The GHS classifications for its isomer include warnings for being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1] Another related compound, 2-(3,4-Dimethylphenyl)-1,3-thiazole-5-carbaldehyde, is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Consequently, it is imperative to handle this compound as a hazardous substance, requiring a dedicated and clearly labeled waste stream.
Key Hazard and Safety Information
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | Avoid ingestion. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[1][3] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1] | Wear appropriate protective gloves and clothing. Avoid contact with skin.[1][4] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | Wear safety glasses with side-shields or goggles.[1] |
| Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation.[1] | Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust or vapors.[1][5] |
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde from the point of generation to final collection.
Step 1: Immediate Waste Segregation at the Source
Causality: To prevent accidental mixing with incompatible materials and to ensure the waste is handled correctly throughout the disposal process, segregation must occur at the point of generation.
-
Solid Waste: Collect any solid residues of the compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any absorbent materials used for spills in a dedicated, chemically resistant container.
-
Liquid Waste: For solutions containing 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde, use a separate, clearly labeled, and sealed container. Do not mix with other solvent waste streams unless compatibility has been verified.
Step 2: Proper Waste Container Selection and Labeling
Causality: The integrity of the waste container is crucial to prevent leaks and exposure. Clear and accurate labeling is a cornerstone of laboratory safety, providing immediate hazard information to all personnel.
-
Container Type: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. Ensure the container is compatible with the chemical properties of the thiazole derivative.
-
Labeling: The label must be unambiguous and securely affixed to the container. It should include:
-
The full chemical name: "2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde"
-
The words "Hazardous Waste"
-
A clear indication of the hazards (e.g., "Harmful," "Irritant")
-
The date of accumulation
-
The name of the principal investigator or laboratory group
-
Step 3: Interim Storage in the Laboratory
Causality: Safe interim storage within the laboratory minimizes the risk of accidents and ensures the waste is contained until it can be transferred to a central accumulation area.
-
Store the sealed waste container in a designated, well-ventilated area, such as a satellite accumulation area within a fume hood or a ventilated cabinet.[4]
-
Ensure the storage location is away from incompatible materials, particularly strong oxidizing agents, strong reducing agents, and heat sources.[5][6]
-
Keep the container closed at all times except when adding waste.[3]
Step 4: Transfer to Central Accumulation and Final Disposal
Causality: The final stage of on-site management requires adherence to institutional and regulatory guidelines for hazardous waste disposal.
-
Transport the sealed and labeled container to your institution's central hazardous waste accumulation area, following all internal safety protocols.
-
The final disposal must be conducted by a licensed professional waste disposal service.[3][7] This ensures compliance with all local, state, and federal regulations for hazardous waste management.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Caption: Disposal workflow for 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde.
Spill Management: A Rapid Response Protocol
In the event of a spill, a swift and safe response is critical to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.[1][8] For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the liquid.[9]
-
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with an appropriate cleaning agent and dispose of all cleaning materials as hazardous waste.
-
Report the Incident: Follow your institution's protocols for reporting chemical spills.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde, fostering a culture of safety and environmental responsibility within the laboratory.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
